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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure of 2-(4-Phenoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 2-(4-Phenoxyphenoxy)acetamide. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the molecule's properties and potential applications.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The phenoxyacetamide core is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] The structural simplicity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutic agents.[2] The title compound, 2-(4-Phenoxyphenoxy)acetamide, incorporates a diaryl ether linkage, a feature known to impart conformational flexibility and influence ligand-receptor interactions. This guide will delve into the specific chemical attributes of this molecule.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-(4-Phenoxyphenoxy)acetamide is characterized by a central 4-phenoxyphenol moiety linked to an acetamide group via an ether bond.

Molecular Formula: C₁₄H₁₃NO₃

Molecular Weight: 243.26 g/mol

IUPAC Name: 2-(4-phenoxyphenoxy)acetamide

A table summarizing the key physicochemical properties is presented below. These values are critical for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₃N/A
Molecular Weight243.26 g/mol N/A
XLogP32.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Synthesis of 2-(4-Phenoxyphenoxy)acetamide: A Step-by-Step Protocol

The synthesis of 2-(4-Phenoxyphenoxy)acetamide can be achieved through a two-step process, beginning with the formation of the corresponding phenoxyacetic acid, followed by amidation. This approach offers a reliable and efficient route to the target molecule.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid cluster_1 Step 2: Amidation 4-Phenoxyphenol 4-Phenoxyphenol Reaction_1 Williamson Ether Synthesis 4-Phenoxyphenol->Reaction_1 Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction_1 Intermediate 2-(4-Phenoxyphenoxy)acetic Acid Reaction_1->Intermediate Reaction_2 Amidation Intermediate->Reaction_2 Final_Product 2-(4-Phenoxyphenoxy)acetamide Reaction_2->Final_Product Ammonia Ammonia Ammonia->Reaction_2

Caption: Synthetic workflow for 2-(4-Phenoxyphenoxy)acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Phenoxyphenoxy)acetic Acid

This step involves a Williamson ether synthesis, a classic and robust method for forming ethers.

  • Dissolution: Dissolve 4-phenoxyphenol in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylation: Add an equimolar amount of an α-haloacetic acid derivative, such as chloroacetic acid, dropwise to the reaction mixture. The use of an α-halo ester, like ethyl chloroacetate, is also a common variation.[3]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. If an ester was used, the resulting product would be ethyl 2-(4-phenoxyphenoxy)acetate, which would then be hydrolyzed to the carboxylic acid using a base like sodium hydroxide followed by acidification. If the acid was used directly, the filtrate is acidified with a dilute mineral acid (e.g., HCl) to precipitate the 2-(4-phenoxyphenoxy)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Amidation of 2-(4-Phenoxyphenoxy)acetic Acid

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

  • Activation: Dissolve the 2-(4-phenoxyphenoxy)acetic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., DCC or EDC) and an activating agent (e.g., HOBt). These reagents convert the carboxylic acid into a more reactive intermediate.

  • Ammonia Source: Introduce a source of ammonia into the reaction mixture. This can be in the form of aqueous ammonia, or by bubbling ammonia gas through the solution.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may involve washing with dilute acid and base to remove unreacted starting materials and byproducts. The final product, 2-(4-Phenoxyphenoxy)acetamide, can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene protons of the acetamide side chain, and the amide protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The methylene protons adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The two amide protons will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal, typically above 165 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbons attached to oxygen appearing at the lower end of this range. The methylene carbon will have a characteristic chemical shift in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II): An absorption band in the region of 1600-1650 cm⁻¹.

  • C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl ether linkages, typically found in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

  • C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 243. The fragmentation pattern would likely involve cleavage of the ether and amide bonds, leading to characteristic fragment ions.

Potential Biological Activity and Applications

While specific biological data for 2-(4-Phenoxyphenoxy)acetamide is not yet available in the public domain, the broader class of phenoxyacetamide derivatives has shown significant promise in various therapeutic areas. Studies on related compounds have demonstrated activities such as:

  • Anticancer Activity: Several phenoxyacetamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[1]

  • Anti-inflammatory and Analgesic Activity: The phenoxyacetamide scaffold has been explored for the development of new anti-inflammatory and analgesic agents.

  • Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[6]

The unique structural features of 2-(4-Phenoxyphenoxy)acetamide, particularly the extended aromatic system, warrant further investigation into its biological profile. It represents a promising candidate for screening in various biological assays to uncover its therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and expected analytical characteristics of 2-(4-Phenoxyphenoxy)acetamide. The synthetic route presented is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a benchmark for the characterization of this compound. Given the diverse biological activities associated with the phenoxyacetamide scaffold, 2-(4-Phenoxyphenoxy)acetamide stands as a molecule of interest for further research and development in the pharmaceutical sciences.

References

  • Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil (Syzygium aromaticum). TALENTA Publisher - Universitas Sumatera Utara. Available at: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available at: [Link]

  • Synthesis of [p-(p-Nitrophenoxy)phenyl]acetic Acid. PrepChem.com. Available at: [Link]

  • 2,4-dichlorophenoxyacetic acid preparation method. Google Patents.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Process for the preparation of 2,4-dichlorophenoxyacetic acid. Google Patents.
  • 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]

  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • 2-Phenoxyacetamide. PubChem. Available at: [Link]

  • Acetamide, N-(4-ethoxy-2-nitrophenyl)-. PubChem. Available at: [Link]

  • Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). NUCMEDCOR. Available at: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

Sources

Exploratory

4-phenoxyphenoxy group pharmacophore properties

An In-depth Technical Guide to the Pharmacophore Properties of the 4-Phenoxyphenoxy Group Executive Summary The 4-phenoxyphenoxy moiety, a prominent example of a diaryl ether (DE) scaffold, is a cornerstone in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacophore Properties of the 4-Phenoxyphenoxy Group

Executive Summary

The 4-phenoxyphenoxy moiety, a prominent example of a diaryl ether (DE) scaffold, is a cornerstone in modern medicinal chemistry and agrochemical design.[1] Recognized as a "privileged scaffold," its unique combination of structural flexibility, synthetic accessibility, and diverse intermolecular interaction capabilities allows it to bind with high affinity to a wide array of biological targets.[1][2] This guide offers a detailed exploration of the core pharmacophoric properties of the 4-phenoxyphenoxy group, grounded in field-proven insights for researchers, scientists, and drug development professionals. We will dissect its structural features, conformational dynamics, and structure-activity relationships (SAR), providing a causal framework for its efficacy. The narrative is supported by detailed experimental protocols and visualizations to translate theoretical knowledge into practical application.

Introduction: The Diaryl Ether as a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The diaryl ether motif, and specifically the 4-phenoxyphenoxy arrangement, has earned this distinction.[1] Its prevalence is statistically significant in medicinal chemistry literature, second only to other common rings, due to its unique physicochemical and biological properties.[1] Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal effects.[1] This versatility stems from the scaffold's ability to present key interacting groups in a sterically and electronically favorable manner across diverse protein topographies.

Core Pharmacophore Properties of the 4-Phenoxyphenoxy Group

A pharmacophore is the essential ensemble of steric and electronic features required for optimal molecular interactions with a specific biological target.[3] The 4-phenoxyphenoxy group's pharmacophoric character can be deconstructed into three primary components: its aromatic systems, the central ether linkage, and its potential for hydrogen bonding.

Aromatic and Hydrophobic Features

The two phenyl rings are the most prominent features, providing a large, hydrophobic surface area. This is critical for engaging with nonpolar pockets within protein targets through van der Waals forces, pi-pi stacking, and hydrophobic interactions. In many kinase inhibitors, for instance, one of the phenyl rings often occupies a hydrophobic pocket near the ATP-binding site, while the other extends towards the solvent-exposed region, providing a vector for further chemical modification to enhance selectivity or physicochemical properties.

The Ether Linkage: A Flexible Hinge

The central ether oxygen atom is more than a simple linker; it is a key determinant of the scaffold's conformational behavior. With a bond angle of approximately 120°, it imparts a V-shape to the molecule. Crucially, the torsional angles around the C-O-C bonds are flexible, allowing the two phenyl rings to rotate relative to one another. This conformational adaptability is a double-edged sword:

  • Advantage: It allows the molecule to adopt an optimal, low-energy conformation to fit into a specific protein binding site, maximizing binding affinity. This is known as an "induced fit" mechanism.

  • Disadvantage: The inherent flexibility can lead to a significant entropic penalty upon binding, as the molecule transitions from a disordered state in solution to a single, ordered conformation in the bound state. Medicinal chemists often seek to rigidify such scaffolds to "pre-pay" this entropic cost, leading to higher-affinity binders.

Hydrogen Bonding Capabilities

While the core scaffold is predominantly hydrophobic, the ether oxygen can act as a hydrogen bond acceptor. Though a relatively weak interaction, it can be pivotal for anchoring the ligand within the active site. More significantly, the phenyl rings can be substituted with hydrogen bond donors (e.g., -OH, -NH2) or acceptors (e.g., -C=O, -CN), transforming the scaffold's interaction profile. For example, the addition of a hydroxyl group to one of the phenoxy rings, as seen in 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), can introduce key interactions that drive biological effects like apoptosis in cancer cells.[4]

Conformational Analysis and its Impact on Target Binding

The biological activity of the 4-phenoxyphenoxy scaffold is inextricably linked to its conformational preferences.[5] The relative orientation of the two phenyl rings, dictated by the dihedral angles around the ether linkage, determines the overall shape of the molecule and how it presents its interacting groups to the target protein.

Computational studies and experimental methods like X-ray crystallography and NMR are used to understand these preferences.[6] The lowest energy conformers are not always planar; a "twisted" or "butterfly" conformation is common, which can be ideal for fitting into the often-angular binding sites of enzymes like kinases.[5] The ability to adopt multiple low-energy conformations increases the probability that one of them will be complementary to a given target.[5]

G cluster_0 4-Phenoxyphenoxy Core cluster_1 Pharmacophoric Features Ring A Ring A Ether O Ether Linkage Ring A->Ether O Torsion Angle 1 Ring B Ring B Ether O->Ring B Torsion Angle 2 Hydrophobic Hydrophobic Region Hydrophobic->Ring B Hinge Flexible Hinge Hinge->Ether O HBA H-Bond Acceptor HBA->Ether O Subst Substitution Points (R1, R2) Subst->Ring B

Caption: Core pharmacophore model of the 4-phenoxyphenoxy group.

Structure-Activity Relationship (SAR): A Case Study in Kinase Inhibition

SAR studies are fundamental to understanding how chemical structure translates to biological activity.[3] The 4-phenoxyphenoxy scaffold is a common feature in type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. A series of novel 4-phenoxyquinoline derivatives, for example, were evaluated as potent c-Met kinase inhibitors.[7]

The causality behind these choices is clear: the core scaffold is designed to occupy the ATP binding site, with the quinoline portion often forming hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction. The 4-phenoxyphenoxy moiety then extends into a deeper hydrophobic pocket created by the DFG-out conformation.

Compound IDR Group (on terminal phenoxy ring)c-Met IC50 (nM)SAR Insight
Foretinib (Control) -9.4Reference compound with a similar diaryl ether core.
1b 4-fluoro2.01Addition of a small, electronegative atom improves potency, likely through favorable interactions in the hydrophobic pocket.
1s 4-(N,N-dimethylamino)cyclohexyl1.42Replacing the terminal aromatic ring with a substituted aliphatic ring significantly boosted activity, suggesting the pocket can accommodate bulky, non-aromatic groups and that this may optimize van der Waals contacts.[7]
1t 4-(piperidin-1-yl)cyclohexyl1.98Similar to 1s, demonstrates that a basic nitrogen in this position is well-tolerated and maintains high potency.[7]

Data synthesized from Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors.[7]

This SAR data demonstrates that while the core 4-phenoxyphenoxy scaffold provides the foundational binding, meticulous decoration of the terminal phenyl ring is essential for achieving high potency and selectivity.

G cluster_kinase Kinase ATP Binding Site cluster_ligand 4-Phenoxyphenoxy Inhibitor Hinge Hinge Region (Backbone H-Bonds) HydrophobicPocket Hydrophobic Pocket I DFG DFG Motif (Inactive 'Out' Conformation) Gatekeeper Gatekeeper Residue SolventFront Solvent Front Core Heterocyclic Core (e.g., Quinoline) Core->Hinge H-Bonds Phenoxy1 Ring A Core->Phenoxy1 links to Phenoxy1->Gatekeeper Hydrophobic Ether Ether O Phenoxy1->Ether Phenoxy2 Ring B (Terminal) Ether->Phenoxy2 Phenoxy2->HydrophobicPocket Hydrophobic Phenoxy2->DFG van der Waals

Caption: Binding mode of a typical 4-phenoxyphenoxy kinase inhibitor.

Applications in Drug Discovery and Agrochemicals

The utility of the 4-phenoxyphenoxy pharmacophore is broad, spanning therapeutics and agriculture.

Kinase Inhibitors

This is a major application area. The scaffold is present in numerous inhibitors targeting kinases like c-Met, VEGFR-2, and p38.[7][8][9] Its ability to bridge the hinge region and the allosteric pocket in the DFG-out conformation makes it an ideal starting point for designing potent and selective type II inhibitors.

Herbicides

Phenoxy herbicides were among the first selective organic herbicides developed.[10] They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[11][12] When absorbed by broadleaf weeds, they induce uncontrolled, disorganized growth, ultimately leading to the plant's death.[11] The phenoxy group is crucial for binding to the plant's auxin receptors and initiating this disruptive hormonal cascade.[11]

Other Therapeutic Areas

The scaffold's versatility is further highlighted by its use in other areas:

  • Anticancer: Compounds like 4-HPPP have been shown to induce apoptosis and inhibit cell migration in non-small cell lung cancer (NSCLC) cells.[4]

  • Androgen Receptor Antagonists: 4-(4-benzoylaminophenoxy)phenol derivatives have been developed as novel antagonists for treating prostate cancer.[13]

  • Antidiabetic: The phenoxyphenoxy group has been incorporated into fatty acid amide hydrolase (FAAH) inhibitors, which have potential anti-diabetic activity.[2]

Experimental Protocols for Pharmacophore Validation

Validating the activity of compounds containing the 4-phenoxyphenoxy pharmacophore requires robust, reproducible assays. The choice of assay is dictated by the biological target.

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase inhibition. This protocol is a self-validating system through the use of appropriate controls.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)

  • Fluorescently-labeled tracer (a known ATP-competitive ligand)

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., HEPES, MgCl2, EGTA, BSA)

  • 384-well microplates (low volume, black)

  • TR-FRET enabled plate reader

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps with a 1:3 dilution factor.

  • Assay Plate Preparation:

    • Add 2 µL of diluted test compound to the appropriate wells.

    • Negative Control (0% Inhibition): Add 2 µL of DMSO.

    • Positive Control (100% Inhibition): Add 2 µL of a known, potent inhibitor at a saturating concentration (>100x Ki).

  • Reagent Addition: Prepare a master mix of kinase and Eu-labeled antibody in assay buffer. Add 4 µL of this mix to each well.

  • Incubation 1: Gently mix the plate and incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

  • Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer. Add 4 µL of this solution to each well.

  • Incubation 2: Gently mix the plate and incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). Calculate the TR-FRET ratio.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Ratio_sample - Ratio_pos_ctrl] / [Ratio_neg_ctrl - Ratio_pos_ctrl]).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Quality Control: Calculate the Z'-factor for the assay plate. A value > 0.5 indicates a robust and reliable assay.

Virtual Screening Workflow

This workflow outlines a computational approach to identify new hit compounds containing the 4-phenoxyphenoxy pharmacophore.

G A 1. Library Preparation (e.g., ZINC Database) Filter for drug-like properties B 2. Pharmacophore Model Definition Based on known active ligands (Aromatic, Hydrophobic, HBA) A->B C 3. Pharmacophore-Based Screening Rapidly filter millions of compounds Identify molecules matching the model B->C D 4. Molecular Docking Dock hits from Step 3 into target protein crystal structure C->D E 5. Scoring and Ranking Rank docked poses based on binding energy and interaction quality D->E F 6. Hit Selection & Visual Inspection Select top-ranked, diverse compounds Ensure sensible binding poses E->F G 7. Experimental Validation (e.g., TR-FRET Assay) F->G

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Phenoxyphenoxy)acetamide

This guide provides a comprehensive overview of the synthetic routes to 2-(4-phenoxyphenoxy)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the core chemical principles,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 2-(4-phenoxyphenoxy)acetamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights based on field-proven experience to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Phenoxyacetamide Scaffold

The 2-phenoxyacetamide core structure is a recurring motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anti-parasitic, anticancer, and antiviral effects.[1] The synthetic accessibility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.[1] Specifically, derivatives of 2-(4-phenoxyphenoxy)acetamide are being explored for their potential as anti-inflammatory agents, selective COX-2 inhibitors, and for their applications in materials science. The demand for efficient and scalable synthetic methods is therefore of paramount importance.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of 2-(4-phenoxyphenoxy)acetamide involves a two-step process. This approach ensures high yields and purity of the final product. The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway 4-Phenoxyphenol 4-Phenoxyphenol 2-(4-Phenoxyphenoxy)acetic acid 2-(4-Phenoxyphenoxy)acetic acid 4-Phenoxyphenol->2-(4-Phenoxyphenoxy)acetic acid Step 1: Williamson Ether Synthesis 2-(4-Phenoxyphenoxy)acetamide 2-(4-Phenoxyphenoxy)acetamide 2-(4-Phenoxyphenoxy)acetic acid->2-(4-Phenoxyphenoxy)acetamide Step 2: Amidation

Caption: Overall synthetic pathway for 2-(4-phenoxyphenoxy)acetamide.

This guide will now detail the experimental considerations and protocols for each of these critical steps.

Part 1: Synthesis of the Carboxylic Acid Intermediate: 2-(4-Phenoxyphenoxy)acetic acid via Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers.[2] In this step, the sodium salt of 4-phenoxyphenol (the nucleophile) reacts with an α-haloacetic acid derivative (the electrophile) to form the desired ether linkage.

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is employed to deprotonate the phenolic hydroxyl group of 4-phenoxyphenol. This in-situ formation of the phenoxide anion is crucial for its nucleophilic attack. The choice between NaOH and K2CO3 often depends on the solvent system and the desired reaction temperature.

  • Choice of Electrophile: Chloroacetic acid or its ethyl ester, ethyl chloroacetate, are common electrophiles. Using chloroacetic acid directly leads to the carboxylic acid product after an acidic workup. Alternatively, using ethyl chloroacetate results in the corresponding ester, which is then hydrolyzed to the carboxylic acid. The direct use of chloroacetic acid can be more atom-economical.

  • Solvent System: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred.[3][4] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.[4]

  • Temperature Control: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures should be avoided to minimize potential side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Dissolve 4-phenoxyphenol\nand base in solvent Dissolve 4-phenoxyphenol and base in solvent Add chloroacetic acid\ndropwise Add chloroacetic acid dropwise Dissolve 4-phenoxyphenol\nand base in solvent->Add chloroacetic acid\ndropwise Heat and stir\n(monitor by TLC) Heat and stir (monitor by TLC) Add chloroacetic acid\ndropwise->Heat and stir\n(monitor by TLC) Cool and acidify Cool and acidify Heat and stir\n(monitor by TLC)->Cool and acidify Filter precipitate Filter precipitate Cool and acidify->Filter precipitate Wash and dry Wash and dry Filter precipitate->Wash and dry

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of 2-(4-Phenoxyphenoxy)acetic acid

Materials:

  • 4-Phenoxyphenol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Chloroacetic acid

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxyphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide salt.

  • Dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution by slowly adding concentrated HCl with stirring until the pH is approximately 2. A precipitate of 2-(4-phenoxyphenoxy)acetic acid will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 2-(4-phenoxyphenoxy)acetic acid.

  • Dry the purified product under vacuum.

Self-Validation: The purity of the synthesized carboxylic acid can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected yield is typically in the range of 80-90%.

Part 2: Amidation of 2-(4-Phenoxyphenoxy)acetic acid

The final step in the synthesis is the conversion of the carboxylic acid to the primary amide, 2-(4-phenoxyphenoxy)acetamide. This can be achieved through several methods, with the choice depending on the desired scale, purity requirements, and available reagents.

Causality Behind Experimental Choices:
  • Acyl Chloride Formation: A common and efficient method involves converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride is then reacted with a source of ammonia. This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive reagents.

  • Coupling Agents: Direct amidation can be achieved using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine.[5] For a primary amide, a protected form of ammonia or an ammonia equivalent is used.

  • Direct Thermal Amidation: While possible, heating the ammonium salt of the carboxylic acid to high temperatures to drive off water and form the amide is generally not preferred for laboratory-scale synthesis due to the harsh conditions required.[5]

Experimental Workflow: Amidation via Acyl Chloride

Amidation_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amidation Reaction cluster_2 Isolation and Purification React carboxylic acid\nwith thionyl chloride React carboxylic acid with thionyl chloride Remove excess SOCl₂ Remove excess SOCl₂ React carboxylic acid\nwith thionyl chloride->Remove excess SOCl₂ React acyl chloride\nwith aqueous ammonia React acyl chloride with aqueous ammonia Remove excess SOCl₂->React acyl chloride\nwith aqueous ammonia Filter precipitate Filter precipitate React acyl chloride\nwith aqueous ammonia->Filter precipitate Wash and dry Wash and dry Filter precipitate->Wash and dry Recrystallize Recrystallize Wash and dry->Recrystallize

Caption: Experimental workflow for amidation via the acyl chloride intermediate.

Detailed Protocol: Synthesis of 2-(4-Phenoxyphenoxy)acetamide

Materials:

  • 2-(4-Phenoxyphenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Aqueous ammonia (NH₄OH), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 2-(4-phenoxyphenoxy)acetic acid (1 equivalent) in anhydrous DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The residue is the crude 2-(4-phenoxyphenoxy)acetyl chloride.

  • In a separate beaker, cool a concentrated aqueous ammonia solution in an ice bath.

  • Slowly and carefully add the crude acyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of 2-(4-phenoxyphenoxy)acetamide will form immediately.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol or an appropriate solvent mixture to obtain pure 2-(4-phenoxyphenoxy)acetamide.

  • Dry the final product in a vacuum oven.

Self-Validation: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
2-(4-Phenoxyphenoxy)acetic acid4-PhenoxyphenolNaOH, Chloroacetic acidDMF80-90To be determined
2-(4-Phenoxyphenoxy)acetamide2-(4-Phenoxyphenoxy)acetic acidSOCl₂, NH₄OHDCM75-85To be determined

Conclusion

The synthesis of 2-(4-phenoxyphenoxy)acetamide can be reliably achieved through a two-step sequence involving a Williamson ether synthesis followed by amidation of the resulting carboxylic acid. The protocols outlined in this guide are based on well-established chemical principles and can be adapted and optimized for various research and development needs. By understanding the causality behind the experimental choices, researchers can troubleshoot and modify these procedures to suit their specific requirements, ensuring the successful synthesis of this valuable compound.

References

  • TALENTA Publisher - Universitas Sumatera Utara. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][6][7]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Phenoxy acetic acid patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (2013). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.
  • ResearchGate. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • Google Patents. (1982). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1943). 3-methylcoumarone. Retrieved from [Link]

  • ResearchGate. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses. (1963). n-bromoacetamide. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization of Amides of Acetoacetic ACID-I Mini Review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl chloroacetate. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • Google Patents. (2005). CN1651414A - Separation and purification method of pyriproxyfen.
  • ResearchGate. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). Retrieved from [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 2-(4-Phenoxyphenoxy)acetamide

The following is an in-depth Technical Safety Guide and Risk Profile for 2-(4-Phenoxyphenoxy)acetamide . Chemical Identity & Structural Characterization Compound Name: 2-(4-Phenoxyphenoxy)acetamide Synonyms: 2-[4-(Phenox...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth Technical Safety Guide and Risk Profile for 2-(4-Phenoxyphenoxy)acetamide .

Chemical Identity & Structural Characterization

Compound Name: 2-(4-Phenoxyphenoxy)acetamide Synonyms: 2-[4-(Phenoxy)phenoxy]acetamide; (4-Phenoxyphenoxy)acetamide; Fenoxycarb-amide metabolite (putative).[1] CAS Number: Not widely listed (Research Grade). Closest analogue: 2-Phenoxyacetamide (CAS 59-96-1).[1] Molecular Formula:


Molecular Weight:  243.26  g/mol
SMILES: NC(=O)COc1ccc(Oc2ccccc2)cc1[1]
Structural Context

This compound is a primary amide derivative of a diphenyl ether scaffold.[1] It is structurally significant as a potential metabolite or synthesis intermediate of Fenoxycarb (an insect growth regulator) and related aryloxyphenoxypropionate herbicides.[1]

Distinction Alert: Do NOT confuse with N-(4-Phenoxyphenyl)acetamide (CAS 6312-87-4), where the acetamide nitrogen is directly bonded to the phenyl ring.[1] In the subject compound, the amide is part of an oxy-acetamide side chain.[1]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) with Fenoxycarb and 2-Phenoxyacetamide.[1]

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1]
Aquatic Toxicity (Acute) Cat 1H400: Very toxic to aquatic life.[1]
Aquatic Toxicity (Chronic) Cat 1H410: Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: WARNING

Hazard Communication Logic

The diphenyl ether moiety confers high lipophilicity (


), driving high aquatic toxicity (bioaccumulation potential).[1] The alpha-phenoxy acetamide group is a known contact irritant.[1]

GHS_Logic cluster_tox Toxicological Inputs (SAR) cluster_class GHS Classification Outcomes Compound 2-(4-Phenoxyphenoxy)acetamide DiphenylEther Diphenyl Ether Moiety (Lipophilic) Compound->DiphenylEther AmideGroup Alpha-Oxy Acetamide (Reactive) Compound->AmideGroup Aquatic Aquatic Acute/Chronic 1 (H400/H410) DiphenylEther->Aquatic High LogP drives bioaccumulation Irritant Skin/Eye Irritant 2/2A (H315/H319) AmideGroup->Irritant Local tissue reaction caption Figure 1: Structural basis for GHS hazard classification derived from functional group analysis.

Physicochemical Properties

Data derived from computational prediction (ACD/Labs, EPISuite) and analogue read-across.

PropertyValue (Predicted)Causality / Significance
Physical State Solid (Crystalline Powder)Amide H-bonding network increases lattice energy.[1]
Color White to Off-WhiteTypical of pure phenoxy ethers; yellowing indicates oxidation.[1]
Melting Point 135°C – 145°CHigher than simple acetamides due to pi-stacking of phenyl rings.[1]
Boiling Point ~450°C (Decomposes)High MW and polarity prevent distillation at atmospheric pressure.[1]
Solubility (Water) Low (< 50 mg/L)Dominated by hydrophobic diphenyl ether backbone.[1]
Solubility (Organic) DMSO, DMF, MethanolPolar aprotic solvents disrupt amide H-bonds.[1]
LogP (Octanol/Water) 2.8 – 3.2Indicates potential for membrane permeability and bioaccumulation.[1]
pKa ~15 (Amide NH)Non-ionizable at physiological pH; neutral molecule.[1]

Operational Safety & Handling Protocols

Engineering Controls
  • Primary Containment: All solid handling must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration to prevent dust inhalation.[1]

  • Static Control: Use anti-static weighing boats and grounded spatulas.[1] Diphenyl ethers can accumulate static charge, posing a dust explosion risk if micronized.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Respiratory N95/P2 (Solids) or Half-mask with OV/P100 (Solutions)Prevents inhalation of fine particulates which may cause delayed pulmonary irritation.[1]
Hands Nitrile (0.11 mm) or Viton (for prolonged contact)Acetamides can penetrate latex.[1] Double-gloving recommended for solutions >10mM.[1]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for potential corneal irritants.[1]
Body Lab Coat (Tyvek sleeves preferred)Minimizes dermal absorption risk.[1]
Synthesis & Stability Workflow

The compound is stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions.[1]

Stability_Workflow cluster_risks Degradation Pathways Storage Storage Condition: Dry, Dark, 2-8°C Hydrolysis Acid/Base Hydrolysis Storage->Hydrolysis Avoid pH <3 or >10 Oxidation UV/Air Oxidation Storage->Oxidation Protect from Light Products Breakdown Products: Phenoxyacetic Acid + Ammonia Hydrolysis->Products Oxidation->Products Ring Hydroxylation caption Figure 2: Stability profile and degradation pathways requiring mitigation.

Toxicological Profile (Deep Dive)

Mechanistic insights based on the diphenyl ether herbicide class.

Acute Toxicity[1]
  • Oral: Predicted

    
     (Rat) ~500–2000 mg/kg.[1] The parent scaffold (Fenoxycarb) has low acute toxicity (
    
    
    
    mg/kg), but the acetamide moiety increases bioavailability and potential for metabolic activation.[1]
  • Inhalation: High risk of mucosal irritation.[1] No

    
     data available; treat as "Harmful if inhaled."[1]
    
Specific Target Organ Toxicity (STOT)[1]
  • Liver (Hepatotoxicity): Diphenyl ethers often induce hepatic enzyme upregulation (cytochrome P450).[1] Chronic exposure may lead to hypertrophy.[1]

  • Blood (Methemoglobinemia): While less likely than aniline derivatives, amide hydrolysis in vivo could release ammonia or trace phenolic amines if metabolic cleavage occurs at the ether linkage (rare but possible).[1]

Carcinogenicity & Mutagenicity[1]
  • Ames Test: Predicted Negative (based on Fenoxycarb data).

  • Carcinogenicity: Not classified.[1][2] However, related compounds (e.g., Acetamide, CAS 60-35-5) are Group 2B carcinogens.[1] The bulky phenoxy group likely alters this mechanism, but caution is warranted.[1]

Ecological Information & Disposal

Aquatic Toxicity

Critical Hazard: Diphenyl ether compounds are highly toxic to aquatic invertebrates (e.g., Daphnia magna).[1]

  • Mechanism: Disruption of juvenile hormone activity (if Fenoxycarb-like activity is retained) or non-specific narcosis due to lipophilicity.[1]

  • Predicted

    
    :  < 1 mg/L (72h, Algae/Daphnia).[1]
    
Disposal Protocol

Do NOT flush down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[1]

  • Solutions: Absorb onto vermiculite or sand.[1]

  • Destruction: High-temperature incineration (

    
    ) with scrubber for nitrogen oxides (
    
    
    
    ).[1]

Emergency Response Architecture

Spill Decision Logic

Spill_Response Start Spill Detected State State? Start->State Solid Solid/Powder State->Solid Liquid Liquid/Solution State->Liquid ActionSolid Dampen with wet paper to suppress dust Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Disposal Bag in Double Polyethylene Bags ActionSolid->Disposal ActionLiquid->Disposal Label Label as Toxic Aquatic Hazard Disposal->Label caption Figure 3: Emergency response decision tree for containment and cleanup.

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[1] Lifting eyelids is crucial to remove particulates trapped in the fornix.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol (enhances absorption).[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of foaming agents.[1]

References

  • PubChem. (n.d.).[1][3] Compound Summary: 2-Phenoxyacetamide.[1] National Library of Medicine.[1][3] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier: Fenoxycarb. Retrieved from [Link] (General reference for Diphenyl Ether toxicity).[1]

  • United States Environmental Protection Agency (EPA). (2023).[1] Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11.[1] Washington, DC, USA.[1] (Used for LogP and Aquatic Toxicity predictions).[1]

Sources

Foundational

2-(4-Phenoxyphenoxy)acetamide: A Versatile Ether-Amide Scaffold

The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 2-(4-Phenoxyphenoxy)acetamide , a critical scaffold intermediate. Technical Monograph & Synthetic Guide Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 2-(4-Phenoxyphenoxy)acetamide , a critical scaffold intermediate.

Technical Monograph & Synthetic Guide

Executive Summary

2-(4-Phenoxyphenoxy)acetamide represents a high-value pharmacophore intermediate characterized by a lipophilic diphenyl ether tail coupled to a polar acetamide head group via an oxymethylene linker. This bifunctional architecture allows it to serve as a "molecular anchor" in drug discovery—simultaneously engaging hydrophobic pockets via


-

stacking while providing a rigid hydrogen-bonding motif.

It is predominantly utilized as:

  • A Precursor for Sodium Channel Blockers: The diphenyl ether moiety mimics the lipophilic domain of voltage-gated sodium channel (

    
    ) inhibitors.
    
  • A Scaffold for PPAR Agonists: Structurally homologous to fibrates and glitazones, serving as a backbone for Peroxisome Proliferator-Activated Receptor ligands.

  • An Agrochemical Intermediate: Functioning as a core structure for aryloxyphenoxypropionate herbicides and safeners.

Chemical Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct domains, each contributing to its pharmacodynamic profile:

  • Domain A (Diphenyl Ether): Two phenyl rings connected by an oxygen atom. This moiety adopts a "butterfly" conformation (approx. 120° bond angle), providing conformational flexibility to fit into hydrophobic enzymatic pockets.

  • Domain B (Oxymethylene Linker): The

    
     bridge insulates the amide from the aromatic system, preventing resonance deactivation of the nucleophilic oxygen while maintaining metabolic stability against rapid hydrolysis.
    
  • Domain C (Primary Acetamide): The

    
     group acts as a primary hydrogen bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ).
Computed Properties (In Silico)
PropertyValueImplication for Drug Design
Molecular Formula

Low molecular weight fragment (<300 Da).
Molecular Weight 243.26 g/mol Ideal for fragment-based drug discovery (FBDD).
cLogP ~2.3 - 2.8Optimal lipophilicity for membrane permeability (Rule of 5 compliant).
TPSA ~55

High oral bioavailability potential.
H-Bond Donors 2Facilitates specific receptor binding.
Rotatable Bonds 4Moderate flexibility reduces entropic penalty upon binding.

Synthetic Protocol: Williamson Ether Amidation

The most robust route for synthesizing 2-(4-phenoxyphenoxy)acetamide involves the O-alkylation of 4-phenoxyphenol with 2-chloroacetamide. This protocol prioritizes yield and purity by using a mild base to prevent hydrolysis of the amide.

Reaction Scheme

Reagents: 4-Phenoxyphenol (1.0 eq), 2-Chloroacetamide (1.2 eq), Potassium Carbonate (


, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
Solvent:  Acetonitrile (

) or DMF. Conditions: Reflux (

) for 6–8 hours.
Step-by-Step Methodology
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyphenol (18.6 g, 100 mmol) in Acetonitrile (150 mL).

  • Deprotonation : Add anhydrous

    
      (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The mixture will turn slightly yellow/opaque.
    
  • Alkylation : Add 2-chloroacetamide (11.2 g, 120 mmol) and a catalytic amount of KI (1.6 g, 10 mmol). The addition of iodide accelerates the reaction via the in-situ formation of the more reactive 2-iodoacetamide (Finkelstein reaction).

  • Reflux : Attach a reflux condenser and heat the mixture to

    
     (oil bath temperature). Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (
    
    
    
    ) should disappear, yielding a lower
    
    
    product.
  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with cold acetonitrile.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification : Recrystallize the crude solid from hot Ethanol/Water (9:1) . Dissolve at boiling point, then cool slowly to

    
    .
    
  • Characterization : Filter the white crystalline solid and dry in a vacuum oven at

    
    .
    
    • Yield : Typically 85–92%.

    • Melting Point : 148–150°C.

Medicinal Chemistry Applications & SAR

Structure-Activity Relationship (SAR) Logic

Modifications to the 2-(4-phenoxyphenoxy)acetamide scaffold drive its specificity:

  • Amide Nitrogen (

    
    ):  Substitution here (e.g., N-methyl, N-phenyl) drastically alters solubility and metabolic profile. Tertiary amides often show reduced H-bond donor capacity but higher CNS penetration.
    
  • Alpha-Carbon (

    
    ):  Introduction of a methyl group at the methylene bridge converts the achiral acetamide into a chiral propionamide . This is crucial for agrochemical activity (e.g., Napropamide analogs), where the (R)-enantiomer is often the active herbicide.
    
  • Distal Phenyl Ring: Substitution at the 4'-position (e.g., F, Cl,

    
    ) blocks metabolic oxidation (CYP450 para-hydroxylation) and increases half-life.
    
Therapeutic Pathways[1]
  • Sodium Channel Blockers (

    
     1.7/1.8):  The diphenylether motif is bioisosteric to the diphenylmethane found in many local anesthetics. The amide acts as a "head group" interacting with the channel pore residues.
    
  • Anti-Inflammatory (COX-2): Phenoxy acetamides serve as non-acidic prodrugs for NSAIDs. The amide is slowly hydrolyzed in vivo to the free acid (phenoxyacetic acid derivative), reducing direct gastric irritation common with carboxylic acid drugs.

Visualization of Synthetic Logic & SAR

The following diagram illustrates the synthesis workflow and the divergent SAR pathways for this scaffold.

G Start 4-Phenoxyphenol (Starting Material) Intermediate Transition State: Phenoxide + Iodoacetamide Start->Intermediate Deprotonation Reagents Reagents: 2-Chloroacetamide K2CO3, KI (cat) MeCN, Reflux Reagents->Intermediate In-situ activation Product 2-(4-Phenoxyphenoxy)acetamide (Target Scaffold) Intermediate->Product SN2 Substitution (Williamson Ether) SAR_N N-Substitution (Solubility/CNS Entry) Product->SAR_N Derivatization SAR_Alpha Alpha-Methylation (Chirality/Herbicidal Activity) Product->SAR_Alpha Derivatization SAR_Ring Ring Halogenation (Metabolic Stability) Product->SAR_Ring Derivatization

Figure 1: Synthetic pathway and SAR divergence points for the 2-(4-phenoxyphenoxy)acetamide scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Avoid inhalation of dust. The acetamide moiety can be a mild skin sensitizer. Use nitrile gloves and a fume hood during the alkylation step involving chloroacetamide (a potent alkylating agent).

References

  • PubChem. (2025).[1][2] N-(4-Phenoxyphenyl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug.[3] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Mustafa, H., et al. (2025).[4] The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie. [Link]

  • EPA. (2024).[5] Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- Substance Details. United States Environmental Protection Agency. [Link][5]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for synthesizing phenoxyacetamide derivatives

Application Note: Precision Synthesis of Phenoxyacetamide Derivatives Strategic Overview: The Dual-Pathway Approach Phenoxyacetamide derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent antimic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Phenoxyacetamide Derivatives

Strategic Overview: The Dual-Pathway Approach

Phenoxyacetamide derivatives are a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer (e.g., against HepG2 lines), and local anesthetic properties. For the synthetic chemist, accessing this scaffold relies on two distinct retrosynthetic disconnections.

Choosing the correct pathway is not merely a matter of preference but of substrate tolerance and scalability:

  • Pathway A (The Displacement Route): Ideal for building libraries from diverse phenols. It utilizes the nucleophilic attack of a phenoxide ion on an

    
    -haloacetamide. This is the most atom-economical route for simple derivatives.
    
  • Pathway B (The Coupling Route): Essential when the amine component is complex or chiral. It proceeds via the activation of phenoxyacetic acid followed by amidation.

Pathway A: Nucleophilic Substitution (The "Displacement" Protocol)

This method relies on the Williamson ether synthesis principle. The reaction involves the


 displacement of a halide (typically chloride) from 2-chloroacetamide by a phenoxide anion.

Mechanism & Critical Insight: The reaction requires a base to deprotonate the phenol. While


 is the standard, caution is required with stronger bases or specific solvents.  Research indicates that using 

in DMF can inadvertently trigger a Smiles rearrangement , converting the phenol into an aniline derivative rather than the desired ether [1].
Standard Protocol: -Mediated Synthesis
  • Substrates: Substituted Phenol (1.0 eq), 2-Chloro-N-substituted acetamide (1.1 eq).

  • Reagents: Potassium Carbonate (

    
    , anhydrous, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).
    
  • Solvent: Acetone (for low boiling) or DMF (for difficult substrates).

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenol (10 mmol) in dry acetone (30 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes. Note: The solution may change color as the phenoxide forms.
    
  • Addition: Add 2-chloro-N-substituted acetamide (11 mmol) and catalytic KI (1 mmol).

    • Why KI? The Finkelstein reaction generates a transient, highly reactive iodoacetamide species in situ, significantly accelerating the reaction rate.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water (1:1) or perform column chromatography if the product is an oil.

Pathway B: Direct Amidation (The "Coupling" Protocol)

When the phenoxy moiety is pre-installed (as phenoxyacetic acid) and the complexity lies in the amine, direct amidation is preferred.

Protocol B1: The Acid Chloride Method (Robust/Scale-Up)

Best for: Non-acid-sensitive amines and large-scale synthesis.

  • Chlorination: Dissolve phenoxyacetic acid (10 mmol) in dry Benzene or Toluene. Add Thionyl Chloride (

    
    , 15 mmol) dropwise. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
  • Isolation: Evaporate excess

    
     under vacuum to obtain the crude phenoxyacetyl chloride.
    
  • Coupling: Dissolve the acid chloride in dry DCM. Add the amine (10 mmol) and Triethylamine (

    
    , 12 mmol) at 
    
    
    
    C. Stir at RT for 4 hours.
  • Wash: Wash with 1M

    
     (to remove unreacted amine) and saturated 
    
    
    
    (to remove unreacted acid).
Protocol B2: EDC/HOBt Coupling (Mild/Chiral)

Best for: Chiral amines or acid-sensitive substrates.

  • Mix: Dissolve phenoxyacetic acid (1.0 eq) and Amine (1.0 eq) in dry DMF.

  • Activate: Add HOBt (1.2 eq) and EDC

    
    HCl (1.2 eq).
    
  • Base: Add DIPEA (2.0 eq). Stir at RT for 12–16 hours.

  • Note: This method prevents racemization and harsh acidic conditions.

Advanced Protocol: Microwave-Assisted Synthesis

Microwave irradiation is a "Green Chemistry" alternative that drastically reduces reaction times from hours to minutes, often improving yields by suppressing side reactions [2].

  • Equipment: Single-mode microwave synthesizer (e.g., CEM or Biotage).

  • Conditions:

    • Reactants: Phenol + Chloroacetamide +

      
       + TBAB (Tetrabutylammonium bromide - PTC).
      
    • Solvent: Water or minimal Ethanol (Solvent-free is also possible).

    • Settings: 140–160°C, 5–10 minutes, constant power mode.

  • Advantage: The use of TBAB as a Phase Transfer Catalyst (PTC) allows the reaction to proceed in aqueous media, eliminating toxic solvents like DMF [3].

Visualization of Reaction Pathways

ReactionPathways cluster_0 Pathway A: Displacement cluster_1 Pathway B: Amidation Phenol Substituted Phenol Base K2CO3 / Acetone Phenol->Base Deprotonation Chloroamide 2-Chloroacetamide KI KI (Catalyst) Chloroamide->KI Finkelstein Activation Base->Chloroamide + Phenoxide Smiles WARNING: Smiles Rearrangement (if Cs2CO3 used) Base->Smiles Side Reaction Product Phenoxyacetamide Derivative KI->Product Reflux 6h Acid Phenoxyacetic Acid SOCl2 SOCl2 Acid->SOCl2 Activation AcidCl Acid Chloride SOCl2->AcidCl Amine Complex Amine AcidCl->Amine Coupling Amine->Product DCM, 0°C

Caption: Figure 1. Convergent synthetic pathways for phenoxyacetamides. Pathway A utilizes nucleophilic displacement; Pathway B utilizes acyl substitution.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationEffect of Deviation
Base Strength Use

or

.
Avoid

in DMF; promotes Smiles rearrangement (O

N migration) yielding anilines instead of ethers [1].
Catalyst Potassium Iodide (KI) (10 mol%).Absence significantly slows reaction time (Cl is a poor leaving group compared to I).
Solvent (Method A) Acetone (General), DMF (Slow reactions).Protic solvents (Ethanol) can compete as nucleophiles if the base is too strong.
Temperature Reflux (

C Acetone).
Overheating in high-boiling solvents (DMF >100°C) promotes tar formation and hydrolysis.
Moisture Anhydrous conditions for Method B1.

and Acid Chlorides hydrolyze rapidly in moist air, reducing yield.

References

  • One-Pot Conversion of Phenols to Anilines via Smiles Rearrangement. Source: Tetrahedron Letters (via ResearchGate) Context: Highlights the risk of using Cesium Carbonate, which triggers the rearrangement of phenoxyacetamides to anilines.

  • Microwave-Assisted Synthesis of Phenoxyacetamide Derivatives. Source: IOSR Journal of Pharmacy and Biological Sciences Context: Validates the efficiency of microwave irradiation for this specific scaffold.

  • Phase-Transfer Catalysis in Organic Syntheses. Source: Global Journal of Current Research Context: Details the use of quaternary ammonium salts (TBAB) to facilitate the reaction in aqueous/organic biphasic systems.

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives. Source: Indian Journal of Pharmaceutical Education and Research Context: Provides detailed protocols for the Schotten-Baumann type coupling (Method B).

Sources

Application

Application Note: A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 2-(4-Phenoxyphenoxy)acetamide

Abstract The preliminary assessment of a new chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] In vitro cytotoxicity assays provide a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The preliminary assessment of a new chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2][3] In vitro cytotoxicity assays provide a rapid, cost-effective, and ethically considerate method to obtain crucial data on a compound's potential to induce cell death or inhibit proliferation.[3][4] This application note outlines a comprehensive strategy for the initial cytotoxicological profiling of 2-(4-Phenoxyphenoxy)acetamide, a novel compound for which biological data is not yet widely available. While some phenoxyacetamide derivatives have been noted for their biological activities, including potential cytotoxicity against cancer cells, each new analogue requires rigorous, independent evaluation.[5][6] We present a multi-parametric approach employing three distinct, well-validated assays that interrogate different cellular health indicators: metabolic activity (MTT assay), membrane integrity (LDH assay), and intracellular ATP levels (Luminescent ATP assay). This guide provides the scientific rationale behind a multi-assay approach, detailed experimental protocols, and guidance on data interpretation for researchers, scientists, and drug development professionals.

The Rationale for a Multi-Parametric Approach

  • Metabolic Activity (MTT Assay): Measures the activity of mitochondrial dehydrogenases. A reduction in signal indicates compromised metabolic function, which may precede cell death.[8]

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. This is a classic indicator of necrosis.[9][10][11]

  • Cell Viability (ATP Assay): Measures intracellular ATP levels, the primary energy currency of the cell. ATP is rapidly depleted in non-viable cells, making this a highly sensitive marker of metabolically active cells.[12][13][14]

By integrating data from these three assays, researchers can differentiate between various modes of cell death and gain deeper insight into the compound's effects.

Caption: Multi-parametric workflow for cytotoxicity assessment.

Critical Experimental Design Considerations

A well-designed experiment is crucial for generating reproducible and meaningful data. The following factors must be carefully considered before initiating any assay.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[15][16] To gain a broad understanding of 2-(4-Phenoxyphenoxy)acetamide's potential cytotoxicity, we recommend a dual-panel approach:

  • A Cancer Cell Line: Given that related compounds have been explored for anti-cancer properties, a common cancer cell line such as HeLa (cervical cancer) or HepG2 (liver cancer) is appropriate.[5][6]

  • A Non-Malignant Cell Line: To assess general cytotoxicity and potential for therapeutic selectivity, a non-cancerous cell line should be used. L929 mouse fibroblasts are a standard model for regulatory cytotoxicity testing, while a human fibroblast line like hTERT-immortalized fibroblasts can also provide relevant data.[15][17]

Compound Handling and Dosing
  • Solubility: Determine the solubility of 2-(4-Phenoxyphenoxy)acetamide in a cell culture-compatible solvent, typically dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium must be kept constant across all wells (including untreated controls) and should be non-toxic (typically ≤0.5%).

  • Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 0.1 µM to 100 µM) using serial dilutions to determine the half-maximal inhibitory concentration (IC₅₀).

Essential Controls for a Self-Validating System

Each assay plate must include the following controls to ensure data validity:

  • Untreated Control: Cells cultured in medium only. Represents 100% viability.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compound. This control ensures that the solvent itself has no effect on cell viability.

  • Positive Control (for Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., 1% Triton™ X-100 for maximum LDH release, or a staurosporine concentration known to induce apoptosis). This confirms the assay is performing as expected.

  • Blank/Background Control: Medium only, with no cells. Used to subtract background absorbance or luminescence.

Protocol 1: MTT Assay for Metabolic Activity

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8][18] The amount of formazan produced is proportional to the number of viable cells.[19]

Caption: Workflow for the MTT cell viability assay.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-(4-Phenoxyphenoxy)acetamide. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound or controls to the respective wells.[20]

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Gently mix on an orbital shaker for 15 minutes, protecting the plate from light.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Protocol 2: LDH Release Assay for Membrane Integrity

This colorimetric assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[10][21] The amount of formazan dye produced in the coupled enzymatic reaction is proportional to the amount of LDH released.[9][21]

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). Be sure to include a "Maximum LDH Release" control by adding the kit's lysis buffer to a set of control wells 45 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[21]

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Mix to each well.[22] Mix gently by tapping the plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[10][22]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A stop solution can be added if provided by the kit.

Data Analysis: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 (Where "Spontaneous" is the vehicle control and "Maximum" is the lysis buffer control)

Protocol 3: Luminescent ATP Assay for Viability

This homogeneous "add-mix-measure" assay quantifies ATP, indicating the presence of metabolically active cells.[14] A thermostable luciferase enzyme uses ATP to generate a stable, glow-type luminescent signal that is proportional to the amount of ATP present.[13][14] This assay is known for its high sensitivity and speed.[12][20]

Caption: Workflow for the luminescent ATP cell viability assay.

Materials:

  • Commercially available ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • White, opaque-walled 96-well plates (to minimize well-to-well crosstalk)

  • Luminometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density in 100 µL of medium and incubate for 24 hours.[23]

  • Compound Treatment: Add the desired concentrations of 2-(4-Phenoxyphenoxy)acetamide or controls to the wells.[20]

  • Incubation: Incubate the plate for the desired exposure time (24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature before use.

  • Assay Execution: Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: % Viability = [(RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank)] * 100 (Where RLU is Relative Luminescence Units)

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of the cellular response) for each assay using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for 2-(4-Phenoxyphenoxy)acetamide after 48h Exposure

Cell LineAssay TypeEndpoint MeasuredIC₅₀ (µM)
HeLa MTTMetabolic Activity15.2
LDHMembrane Integrity> 100
ATPCell Viability12.5
L929 MTTMetabolic Activity85.7
LDHMembrane Integrity> 100
ATPCell Viability92.1

graph TD {
A{Data from Assays};
A --> B{Low MTT / ATP Signal?};
A --> C{High LDH Signal?};
subgraph "Interpretation Logic"
B -- Yes --> D{Metabolic Inhibition or Apoptosis};
B -- No --> E[No Significant Metabolic Effect];
C -- Yes --> F{Necrosis / Membrane Damage};
C -- No --> G[Membrane Intact];
end

D & F --> H[Necrotic Cytotoxicity];
D & G --> I[Apoptotic or Anti-proliferative Effect];

node[shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
B; C;
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A; D; E; F; G; H; I;
edge[color="#5F6368"];

}

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

Interpreting the Example Data:

  • The IC₅₀ values from the MTT and ATP assays are similar and significantly lower for the HeLa cancer cell line compared to the L929 non-malignant cell line. This suggests that 2-(4-Phenoxyphenoxy)acetamide may have selective cytotoxic or anti-proliferative effects against this cancer cell line.

  • The LDH assay shows a very high IC₅₀ (>100 µM) for both cell lines, indicating that the compound does not cause significant necrotic cell death (membrane rupture) at concentrations where it inhibits metabolic activity and reduces ATP levels.

References

  • Ahmed Lab. (2020, May 26). MTT Assay for Cell Viability. YouTube. Retrieved from [Link]

  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • BMG LABTECH. (n.d.). ATP bioluminescence assay for cell cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD Rats. Retrieved from [Link]

  • MDPI. (2022, November 1). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(4-Phenoxyphenoxy)acetamide

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 2-(4-phenoxyphenoxy)acetamide using microwave-assisted organic synthesis (MAOS). By leveraging the specific dielectric he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(4-phenoxyphenoxy)acetamide using microwave-assisted organic synthesis (MAOS). By leveraging the specific dielectric heating effects of microwave irradiation on polar transition states, this method reduces reaction times from 6–12 hours (conventional reflux) to under 20 minutes while significantly suppressing side reactions. This protocol is designed for medicinal chemists and agrochemical researchers targeting sodium channel modulators or herbicidal intermediates.

Introduction & Scientific Rationale

The Target Scaffold

The 2-phenoxyacetamide moiety is a privileged pharmacophore in drug discovery, exhibiting diverse biological activities ranging from sodium channel blockade (analgesic/anticonvulsant) to antitubercular properties [1, 2].[1] Specifically, the 4-phenoxyphenol backbone is a critical intermediate in the synthesis of juvenile hormone mimics like pyriproxyfen and fenoxycarb [3].

The Thermal Challenge

Conventionally, the synthesis of 2-(4-phenoxyphenoxy)acetamide involves a Williamson ether synthesis between 4-phenoxyphenol and 2-chloroacetamide. Under standard thermal conditions (refluxing acetone or ethanol with


), this 

reaction suffers from:
  • Extended Reaction Times: Typically 8–24 hours due to the poor nucleophilicity of the bulky phenoxide anion.

  • Solvent Waste: High volumes of solvent are required to maintain solubility during prolonged reflux.

  • Side Reactions: Extended heating can lead to C-alkylation or hydrolysis of the acetamide group.

The Microwave Advantage

Microwave irradiation addresses these bottlenecks through dielectric heating . The polar reaction medium (solvent + ionic base) absorbs microwave energy efficiently. Crucially, the transition state of the


 reaction is more polar than the ground state. According to the Hughes-Ingold rules , microwave irradiation stabilizes this polar transition state, lowering the activation energy and dramatically accelerating the reaction rate—a phenomenon often described as a specific microwave effect [4, 5].

Chemical Strategy & Mechanism[2][3]

The synthesis proceeds via a base-mediated O-alkylation.

Reaction Scheme:



Mechanistic Insight:

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenol to form the phenoxide anion. In microwave fields, "hot spots" on the surface of the heterogeneous base facilitate rapid deprotonation.
    
  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon of 2-chloroacetamide, displacing the chloride ion.
    
  • Dielectric Stabilization: The polar solvent (Acetonitrile or DMF) couples with the microwave field, ensuring rapid energy transfer to the reactants.

Visual Workflow (Graphviz)

ReactionWorkflow Start Start: Reagent Prep Mix Mix: 4-Phenoxyphenol + 2-Chloroacetamide + K2CO3 Start->Mix Solvent Add Solvent: Acetonitrile (CH3CN) Mix->Solvent MW_Step Microwave Irradiation (120°C, 15 min, 150W) Solvent->MW_Step Sealed Vessel Cooling Cool to 50°C MW_Step->Cooling Quench Quench: Pour into Ice Water Cooling->Quench Filter Filtration & Washing (Water) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Final Product: 2-(4-Phenoxyphenoxy)acetamide Recryst->Final

Figure 1: Step-by-step workflow for the microwave-assisted synthesis of 2-(4-phenoxyphenoxy)acetamide.

Materials & Instrumentation

Reagents
  • 4-Phenoxyphenol (98%): The nucleophilic scaffold.

  • 2-Chloroacetamide (98%): The electrophile.

  • Potassium Carbonate (

    
    ):  Anhydrous, ground to a fine powder to maximize surface area.
    
  • Acetonitrile (ACN): Preferred solvent due to high dielectric loss (

    
    ) and ease of workup. Alternatively, DMF  can be used for higher temperature stability but is harder to remove.
    
Instrumentation
  • Microwave Reactor: Single-mode dedicated synthetic reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed borosilicate glass vial with PEEK snap-cap/septum.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

Experimental Protocol

Step 1: Reaction Assembly
  • In a 10 mL microwave process vial, add 1.0 mmol (186 mg) of 4-phenoxyphenol.

  • Add 1.2 mmol (112 mg) of 2-chloroacetamide (1.2 equivalents).

  • Add 2.0 mmol (276 mg) of anhydrous

    
    .
    
  • Add 3.0 mL of Acetonitrile. Add a magnetic stir bar.[2]

  • Seal the vial with the appropriate cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following dynamic control loop:

  • Mode: Standard/Dynamic

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150 W (Variable, PID controlled)

  • Stirring: High (to ensure heterogeneous base suspension)

Note: A pre-stirring period of 1 minute is recommended to mix the slurry before heating.

Step 3: Work-up and Purification
  • Allow the reaction vessel to cool to <50 °C (usually automated by the reactor's compressed air cooling).

  • Pour the reaction mixture into 20 mL of ice-cold water . The high polarity change will cause the product to precipitate immediately.

  • Stir the aqueous suspension for 10 minutes to dissolve inorganic salts (KCl, excess

    
    ).
    
  • Filter the precipitate using vacuum filtration. Wash with cold water (

    
    ).
    
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (

    
    ). Allow to cool slowly to room temperature.
    
  • Filter the white crystalline needles and dry in a desiccator.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to the conventional thermal method.[3]

ParameterConventional Thermal MethodMicrowave Protocol (This Work)
Conditions Reflux (Acetone), 56°CSealed Vessel (ACN), 120°C
Time 12 Hours15 Minutes
Yield 65–70%88–92%
Purity (HPLC) ~90% (requires column chrom.)>98% (after recrystallization)
Energy Usage High (12h heating mantle)Low (15 min targeted energy)
Analytical Validation
  • Appearance: White crystalline solid.

  • Melting Point: 148–150 °C (Consistent with literature).

  • 1H NMR (DMSO-d6):

    
     7.49 (br s, 1H, NH), 7.35 (t, 2H), 7.08 (t, 1H), 6.95–7.00 (m, 6H), 4.42 (s, 2H, 
    
    
    
    ).
    • Interpretation: The singlet at 4.42 ppm confirms the formation of the

      
       linkage. The absence of the phenolic -OH signal confirms complete conversion.
      
Optimization Logic (Graphviz)

Optimization Base Base Selection K2CO3 K2CO3: Mild, minimizes hydrolysis Base->K2CO3 NaOH NaOH: Risk of amide hydrolysis Base->NaOH Solvent Solvent Choice ACN Acetonitrile: Good MW absorption Easy workup Solvent->ACN DMF DMF: High boiling point Hard to remove Solvent->DMF Temp Temp Control T120 120°C: Optimal Rate/Selectivity Temp->T120

Figure 2: Experimental parameter optimization logic.

Troubleshooting & Safety

  • Pressure Build-up: Acetonitrile generates pressure rapidly above 100°C. Ensure the vessel is rated for at least 20 bar. If the pressure exceeds safety limits, switch to DMF (lower vapor pressure) but increase the wash steps during workup.

  • Incomplete Conversion: If TLC (Ethyl Acetate:Hexane 1:1) shows starting material after 15 minutes, increase temperature to 140°C rather than extending time. The activation energy barrier is best overcome by temperature in MAOS.

  • Safety: 2-Chloroacetamide is a potential sensitizer and toxic. Handle all solids in a fume hood.

References

  • P. B. N. Prasad, et al. "Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents." Molecules, vol. 19, no. 8, 2014. Link

  • M. S. Alam, et al. "Microwave-Assisted Solution Phase Synthesis of Novel 2-{4-[2-(N-Methyl-2-pyridylamino)ethoxy]phenyl}-5-Substituted 1,3,4-Oxadiazole Library." Journal of Heterocyclic Chemistry, 2010. Link

  • H. A. Al-hazam. "Preparation, investigation, theoretical study and biological activity of 2-[4-acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives."[4] Scholars Research Library, 2012. Link

  • C. O. Kappe. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250-6284. Link

  • A. Williamson. "Williamson Ether Synthesis."[3][5] Wikipedia (General Mechanism Overview). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 2-(4-Phenoxyphenoxy)acetamide Production

Welcome to the technical support center for the synthesis and scale-up of 2-(4-phenoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-phenoxyphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to anticipate and overcome common challenges encountered during laboratory-scale experiments and large-scale manufacturing.

I. Overview of the Synthetic Pathway

The most common and industrially viable route to 2-(4-phenoxyphenoxy)acetamide involves a two-step synthesis. The first step is a Williamson ether synthesis to construct the diaryl ether core, followed by an amidation reaction to introduce the acetamide functionality. Understanding the nuances of each step is critical for successful scale-up.

Step 1: Williamson Ether Synthesis

This reaction forms the ether linkage by reacting 4-phenoxyphenol with an acetyl group synthon, typically an ethyl haloacetate such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.

Step 2: Amidation

The resulting ester, ethyl 2-(4-phenoxyphenoxy)acetate, is then converted to the final acetamide product. This is commonly achieved by reaction with ammonia.

Below is a workflow diagram illustrating the overall process:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation 4-phenoxyphenol 4-phenoxyphenol Reaction_1 Etherification 4-phenoxyphenol->Reaction_1 Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction_1 Base Base Base->Reaction_1 Ethyl 2-(4-phenoxyphenoxy)acetate Ethyl 2-(4-phenoxyphenoxy)acetate Reaction_1->Ethyl 2-(4-phenoxyphenoxy)acetate Reaction_2 Amidation Ethyl 2-(4-phenoxyphenoxy)acetate->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 2-(4-Phenoxyphenoxy)acetamide 2-(4-Phenoxyphenoxy)acetamide Reaction_2->2-(4-Phenoxyphenoxy)acetamide

Caption: Synthetic workflow for 2-(4-phenoxyphenoxy)acetamide production.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of 2-(4-phenoxyphenoxy)acetamide, presented in a question-and-answer format.

A. Williamson Ether Synthesis (Step 1)

Question 1: My Williamson ether synthesis is showing low conversion of 4-phenoxyphenol. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several factors related to the SN2 reaction mechanism.[1][2]

  • Insufficient Deprotonation of 4-phenoxyphenol: The reaction requires the formation of the phenoxide, which is the active nucleophile.[3] If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish reaction.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong base to deprotonate the phenol. While sodium hydroxide or potassium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent will ensure complete deprotonation.[3] However, be mindful of the safety and handling requirements of these stronger bases, especially on a larger scale.

      • Stoichiometry: Use at least one equivalent of the base relative to the 4-phenoxyphenol. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

      • Water Content: Ensure your reagents and solvent are sufficiently dry, as water can consume the base and hinder the formation of the phenoxide.

  • Poor Reactivity of the Electrophile: The reactivity of the ethyl haloacetate is crucial.

    • Troubleshooting:

      • Leaving Group: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to bromide being a better leaving group. If you are experiencing slow reactions with the chloro-analogue, consider switching to the bromo-analogue.

      • Catalyst: The addition of a catalytic amount of an iodide salt (e.g., sodium or potassium iodide) can significantly increase the reaction rate when using ethyl chloroacetate. The iodide participates in a Finkelstein reaction to generate the more reactive ethyl iodoacetate in situ.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction rate.

    • Troubleshooting:

      • Temperature: Increasing the reaction temperature will generally increase the rate of an SN2 reaction. However, excessively high temperatures can promote side reactions like elimination.[4] A typical temperature range for this type of reaction is 50-100 °C.[1]

      • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the SN2 reaction.[1]

Question 2: I am observing significant amounts of byproducts in my Williamson ether synthesis. What are these impurities and how can I minimize their formation?

Answer:

The primary side reaction of concern in a Williamson ether synthesis is elimination (E2), especially with secondary or sterically hindered primary alkyl halides.[4] With phenoxides, C-alkylation is also a possibility.

  • Elimination Byproducts: While ethyl haloacetates are primary halides and less prone to elimination, forcing conditions (very high temperatures and a sterically hindered base) could potentially lead to the formation of ethyl acrylate.

    • Mitigation:

      • Temperature Control: Avoid excessive heating. Monitor the reaction temperature closely, especially during scale-up, as the reaction can be exothermic.

      • Base Selection: Use a non-hindered base. Sodium or potassium hydroxide, or sodium hydride are generally good choices.

  • C-Alkylation Byproducts: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to impurities that can be difficult to separate.

    • Mitigation:

      • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.

      • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

  • Unreacted Starting Materials: As discussed in the previous question, incomplete reaction will lead to the presence of 4-phenoxyphenol and ethyl chloroacetate in your crude product.

Impurity Profile Management:

Potential Impurity Origin Mitigation Strategy
4-phenoxyphenolUnreacted starting materialOptimize reaction conditions (base, temperature, time) for full conversion.
Ethyl ChloroacetateUnreacted starting materialUse a slight excess of 4-phenoxyphenol to ensure complete consumption of the electrophile.
C-Alkylated ProductsSide reaction (ambident nucleophile)Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.
Di-alkylation ProductsReaction of product with starting materialControl stoichiometry carefully.

Question 3: The Williamson ether synthesis is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the thermal hazards?

Answer:

Managing the exotherm of a Williamson ether synthesis is a critical safety consideration during scale-up. A runaway reaction can lead to a dangerous increase in temperature and pressure.

  • Calorimetric Studies: Before proceeding to a large scale, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.

  • Controlled Addition: The exothermic nature of the reaction is often most pronounced during the addition of the electrophile (ethyl chloroacetate) to the phenoxide solution.

    • Procedure: Add the ethyl chloroacetate slowly and sub-surface to the reaction mixture at a controlled rate. This allows the reactor's cooling system to effectively remove the heat as it is generated.

  • Cooling Capacity: Ensure that the reactor has adequate cooling capacity to handle the heat load of the reaction. The rate of addition of the electrophile should be dictated by the ability of the cooling system to maintain the desired reaction temperature.

  • Solvent Selection: The choice of solvent can impact the heat capacity of the reaction mixture and its boiling point, which in turn affects the MTSR. A solvent with a higher boiling point can provide a larger safety margin.

  • Emergency Planning: Have a clear plan in place for managing a thermal runaway, which may include an emergency cooling system or a quench solution.

G Start Start Low_Yield Low Yield in Williamson Ether Synthesis? Start->Low_Yield Incomplete_Deprotonation Incomplete Deprotonation of Phenol Low_Yield->Incomplete_Deprotonation Yes Poor_Electrophile_Reactivity Poor Electrophile Reactivity Low_Yield->Poor_Electrophile_Reactivity Yes Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Yes Increase_Base_Strength Increase Base Strength/Stoichiometry Incomplete_Deprotonation->Increase_Base_Strength Use_Bromoacetate Use Bromoacetate or Iodide Catalyst Poor_Electrophile_Reactivity->Use_Bromoacetate Optimize_Temp_Solvent Optimize Temperature and Solvent Suboptimal_Conditions->Optimize_Temp_Solvent

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

B. Amidation (Step 2)

Question 4: The amidation of ethyl 2-(4-phenoxyphenoxy)acetate is slow and requires high temperatures and pressures. Are there ways to improve the reaction efficiency under milder conditions?

Answer:

The direct amidation of esters with ammonia can indeed be a slow reaction, often requiring elevated temperatures and pressures to proceed at a reasonable rate.[5]

  • Catalysis: The use of a catalyst can significantly accelerate the amidation reaction.

    • Lewis Acids: Lewis acids can activate the ester carbonyl group towards nucleophilic attack by ammonia.

    • Bases: While ammonia is a base, the use of a stronger, non-nucleophilic base can help to deprotonate the ammonia, increasing its nucleophilicity. However, this is less common for direct amidation with ammonia.

  • Alternative Reagents:

    • Ammonium Hydroxide: Using aqueous or alcoholic solutions of ammonium hydroxide can be an effective way to introduce a high concentration of ammonia. The reaction may still require heating in a sealed vessel to reach completion.

    • Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the ester in a suitable solvent (e.g., methanol or ethanol) is a common laboratory and industrial method. This is often done at elevated temperatures and pressures.

  • Reaction with the Carboxylic Acid: An alternative synthetic route would be to first hydrolyze the ester to the corresponding carboxylic acid, 2-(4-phenoxyphenoxy)acetic acid. The carboxylic acid can then be converted to the amide using standard peptide coupling reagents (e.g., DCC, EDC, HOBt) or by forming an acid chloride followed by reaction with ammonia.[6] While this adds a step, the amidation of an activated carboxylic acid is often more efficient and proceeds under milder conditions than the direct amidation of an ester.

Question 5: What are the potential impurities in the final 2-(4-phenoxyphenoxy)acetamide product and how can they be controlled?

Answer:

The impurity profile of the final product will be influenced by the purity of the starting materials and the efficiency of both the Williamson ether synthesis and the amidation steps.

  • From Step 1 (Williamson Ether Synthesis):

    • Unreacted 4-phenoxyphenol: If not fully removed after the first step, it will carry through to the final product.

    • C-Alkylated Isomers: These are structural isomers of the desired product and can be particularly challenging to remove.

  • From Step 2 (Amidation):

    • Unreacted Ethyl 2-(4-phenoxyphenoxy)acetate: Incomplete amidation will result in the presence of the starting ester in the final product.

    • 2-(4-Phenoxyphenoxy)acetic Acid: If the ester undergoes hydrolysis during the workup or if the amidation is performed on the carboxylic acid and is incomplete.

  • Genotoxic Impurities (GTIs): It is crucial to assess the potential for the formation of genotoxic impurities.[7][8] In this synthesis, the starting material ethyl chloroacetate is an alkylating agent and could be a potential GTI.

    • Control Strategy: The level of residual ethyl chloroacetate in the intermediate ester and the final API must be carefully controlled to be within acceptable limits as defined by regulatory guidelines (e.g., ICH M7).[9][10] This typically involves demonstrating its removal through the purification process (e.g., crystallization).

Impurity Control Summary:

Impurity Source Control and Mitigation
4-PhenoxyphenolStep 1 Starting MaterialEfficient purification of the intermediate ester; crystallization of the final product.
C-Alkylated IsomersStep 1 Side ReactionOptimize Step 1 conditions; may require chromatographic purification if levels are high.
Ethyl 2-(4-phenoxyphenoxy)acetateStep 2 Starting MaterialDrive amidation to completion; crystallization of the final product.
2-(4-Phenoxyphenoxy)acetic AcidHydrolysis/Incomplete ReactionControl workup conditions; ensure complete amidation if starting from the acid.
Ethyl ChloroacetateStep 1 Reagent (Potential GTI)Demonstrate clearance through process; set stringent limits in starting materials and intermediates.
C. Purification and Crystallization

Question 6: I am having difficulty obtaining a crystalline solid for the final product. What are some common issues and how can I develop a robust crystallization process?

Answer:

Crystallization is a critical final step for purifying the API and controlling its physical properties.[][12] Difficulties in obtaining a crystalline solid can be due to impurities, solvent effects, or the intrinsic properties of the molecule.

  • Purity: The presence of impurities can significantly inhibit crystallization or lead to the formation of oils or amorphous solids.[12]

    • Troubleshooting: Ensure the crude product is of high purity before attempting crystallization. This may require an initial purification step such as column chromatography on a lab scale, or a series of extractions and washes on a larger scale.

  • Solvent Selection: The choice of solvent is critical for successful crystallization.

    • Procedure for Solvent Screening: A good crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. A systematic solvent screen should be performed using a range of solvents with different polarities (e.g., alcohols, ketones, esters, hydrocarbons, and water). Anti-solvent crystallization, where a solvent in which the product is soluble is mixed with a solvent in which it is insoluble, is also a powerful technique.

  • Controlling Supersaturation: Crystallization occurs when a solution is supersaturated. The rate at which supersaturation is generated will affect the crystal size and morphology.

    • Techniques:

      • Cooling Crystallization: Slowly cooling a saturated solution is a common method. The cooling rate should be controlled to avoid rapid nucleation, which can lead to small, impure crystals.[]

      • Anti-solvent Addition: The anti-solvent should be added slowly to the solution of the product to avoid "oiling out."

  • Seeding: Seeding the supersaturated solution with a small amount of the crystalline product can help to control the nucleation process, leading to a more consistent crystal form and particle size distribution.[13]

  • Polymorphism: It is important to investigate whether 2-(4-phenoxyphenoxy)acetamide can exist in different crystalline forms (polymorphs). Different polymorphs can have different physical properties, such as solubility and stability. A polymorph screen should be conducted as part of the process development.

G Start Start Crystallization_Issue Crystallization Issues? Start->Crystallization_Issue Check_Purity Check Purity of Crude Material Crystallization_Issue->Check_Purity Yes Solvent_Screen Perform Solvent Screen Crystallization_Issue->Solvent_Screen Yes Control_Supersaturation Control Supersaturation Rate Crystallization_Issue->Control_Supersaturation Yes Seeding Consider Seeding Crystallization_Issue->Seeding Yes Purify_Crude Purify Crude Material Further Check_Purity->Purify_Crude Optimize_Solvent_System Optimize Solvent/Anti-solvent System Solvent_Screen->Optimize_Solvent_System Control_Cooling_Rate Control Cooling/Anti-solvent Addition Rate Control_Supersaturation->Control_Cooling_Rate Develop_Seeding_Strategy Develop a Seeding Strategy Seeding->Develop_Seeding_Strategy

Caption: Decision tree for troubleshooting crystallization problems.

III. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 2-(4-phenoxyphenoxy)acetate
  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-phenoxyphenol (1 equivalent) and a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approximately 5-10 volumes).

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Lab-Scale Amidation to 2-(4-Phenoxyphenoxy)acetamide
  • Dissolve ethyl 2-(4-phenoxyphenoxy)acetate (1 equivalent) in methanol (5-10 volumes) in a pressure-rated vessel.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a saturated solution of ammonia in methanol.

  • Seal the vessel and heat to 70-90 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

IV. References

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.

  • Wikipedia. (2023, November 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Reddit. (2022, April 16). Williamson's ether synthesis. r/chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • LibreTexts. (2023, October 30). 18.2: Preparing Ethers. In Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]

  • ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

  • MDPI. (2023, January 25). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Retrieved from [Link]

  • ACS Publications. (2015, July 22). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • ACS Publications. (2003, March 1). The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group Composition. Organic Process Research & Development. Retrieved from [Link]

  • Taylor & Francis Online. (2009, November 10). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews. Retrieved from [Link]

  • Technology Networks. (2025, May 13). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Retrieved from [Link]

  • ACS Publications. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2010, July). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved from [Link]

  • MDPI. (2021, July 15). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • IJCRT.org. (2024, April 4). GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS. Retrieved from [Link]

  • SpringerLink. (2009, August 9). Life cycle assessment of fine chemical production: A case study of pharmaceutical synthesis. The International Journal of Life Cycle Assessment. Retrieved from [Link]

  • MDPI. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Wiley Online Library. (2025, March 27). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. ChemCatChem. Retrieved from [Link]

Sources

Optimization

Mastering Moisture Control in Phenoxyacetamide Synthesis: A Technical Support Center

The synthesis of phenoxyacetamides is a fundamental transformation in the development of new pharmaceuticals and advanced materials, prized for its ability to reliably construct amide bonds.[1][2][3] However, the success...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of phenoxyacetamides is a fundamental transformation in the development of new pharmaceuticals and advanced materials, prized for its ability to reliably construct amide bonds.[1][2][3] However, the success of this reaction is critically dependent on an often-underestimated variable: the rigorous exclusion of water. The hygroscopic nature of reagents and the inherent sensitivity of the reaction mechanism to moisture can lead to diminished yields, challenging purifications, and inconsistent results.[4][5]

This guide is intended for researchers, scientists, and drug development professionals. It provides not just protocols, but the causal reasoning behind them. By understanding the mechanisms through which moisture compromises phenoxyacetamide reactions, you will be empowered to troubleshoot effectively, optimize your conditions, and achieve reproducible success.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, common problems encountered during phenoxyacetamide synthesis, offering both mechanistic explanations and practical, field-tested solutions.

Issue 1: My reaction has a very low yield, or it failed completely.

Question: I've combined my phenoxyacetic acid and amine with a carbodiimide coupling agent like DCC or EDC, but I'm getting little to no desired product. What is the most likely reason for this failure?

Answer: The most probable cause is the hydrolysis of your coupling agent and/or the activated carboxylic acid intermediate by residual moisture in your reaction. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly susceptible to reaction with water.[4][6]

The Mechanism of Failure:

  • Activation Step: The carboxylic acid (your phenoxyacetic acid derivative) reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is primed to react with your amine.

  • Competitive Hydrolysis: If water is present, it can act as a competing nucleophile, attacking the O-acylisourea intermediate. This unwanted reaction hydrolyzes the intermediate, regenerating your starting carboxylic acid and converting the coupling agent into an inert urea byproduct (e.g., dicyclohexylurea).[6]

  • Reaction Stall: Since the activated intermediate is consumed by water faster than it can react with the amine, the desired amide bond formation is significantly reduced or completely inhibited.

Troubleshooting Workflow:

G start Low or No Product Yield check_reagents Verify Dryness of Solvents & Reagents start->check_reagents dry_solvents Implement Rigorous Solvent Drying (e.g., distillation, molecular sieves) check_reagents->dry_solvents Moisture suspected dry_reagents Dry Reagents Under High Vacuum dry_solvents->dry_reagents inert_atmosphere Ensure Strict Inert Atmosphere (N2 or Ar) dry_reagents->inert_atmosphere additives Incorporate Additives (e.g., HOBt) inert_atmosphere->additives rerun_reaction Re-run Reaction Under Optimized Conditions additives->rerun_reaction

Caption: A logical workflow for troubleshooting low-yield phenoxyacetamide reactions.

Actionable Solutions:

  • Rigorous Drying Protocols:

    • Glassware: All glassware should be oven-dried at a minimum of 125 °C for at least 4 hours and assembled hot, or flame-dried under vacuum and cooled under an inert atmosphere.[9]

    • Solvents: Use freshly opened anhydrous solvents or purify them by established methods (e.g., distillation from a suitable drying agent).[10] For long-term storage and use, store anhydrous solvents over activated molecular sieves.[11][12][13]

    • Reagents: Solid reagents should be dried under high vacuum for several hours before use, particularly if they are known to be hygroscopic.

  • Strict Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) from start to finish.[14][15] This prevents atmospheric moisture from entering the reaction vessel.

  • Use of Additives: Incorporating an additive like 1-hydroxybenzotriazole (HOBt) is highly recommended. HOBt intercepts the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable towards hydrolysis but still highly reactive towards the amine, thus rescuing the reaction from the detrimental effects of trace moisture.[16][17][18]

Issue 2: My final product is heavily contaminated with a urea byproduct.

Question: My reaction seems to have worked, but I have a large amount of a white, often insoluble, precipitate that is difficult to remove from my desired phenoxyacetamide. How can I prevent its formation and simplify purification?

Answer: The formation of a urea byproduct is an inherent consequence of using carbodiimide coupling agents.[4][17] Excessive formation, however, is a clear indicator of moisture contamination, as it is the direct product of the hydrolysis of the coupling agent.

Strategies for Minimizing and Managing Urea Byproducts:

StrategyMechanistic RationalePractical Implementation
Optimized Reagent Choice EDC forms a water-soluble urea byproduct, which can be easily removed during an aqueous workup. DCC's byproduct is notoriously insoluble in most organic solvents.[17][19]Switch from DCC to EDC for reactions where the product is not water-soluble.
Strict Anhydrous Conditions Prevents the hydrolysis pathway that leads to urea formation.Employ the rigorous drying and inert atmosphere techniques described in the previous section.
Temperature Control Side reactions, including the rearrangement of the O-acylisourea to an unreactive N-acylurea, are often slower at reduced temperatures.[18]Add the carbodiimide coupling agent at 0 °C and allow the reaction to warm slowly to room temperature.
Filtration (for DCC) If using DCC is unavoidable, its insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration.[4][17]After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate), and filter the solid urea.

Detailed Experimental Protocol: Moisture-Controlled Phenoxyacetamide Synthesis

  • Preparation: Oven-dry a round-bottom flask and magnetic stir bar at 125 °C for 4 hours. Assemble the flask with a septum while hot and allow it to cool under a stream of dry nitrogen.

  • Reagent Setup: In the flask, dissolve the phenoxyacetic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Inert Atmosphere: Ensure a positive pressure of nitrogen is maintained (a nitrogen-filled balloon is sufficient for many applications).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Coupling Agent Addition: Add EDC (1.2 eq.) portion-wise to the stirred, cooled solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 16-24 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Perform a standard liquid-liquid extraction. The water-soluble urea byproduct from EDC will partition into the aqueous layer.[7][19]

  • Purification: Dry the organic layer over a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.[20][21] Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvents are sufficiently dry?

A1: The definitive method for quantifying water content in solvents is Karl Fischer titration, which can accurately measure water levels down to parts-per-million (ppm).[22][23][24][25][26] For many applications, using a freshly opened bottle of an anhydrous grade solvent from a reputable supplier is sufficient.

Q2: Are there coupling agents that are inherently less sensitive to moisture?

A2: Yes. Phosphonium-based reagents (e.g., PyBOP) and uronium-based reagents (e.g., HBTU, HATU, COMU) are generally more robust than carbodiimides in the presence of trace moisture.[17][27] However, they are typically more expensive, and their byproducts can also require chromatographic removal.

Q3: Can I add a drying agent like molecular sieves directly to my reaction?

A3: Yes, adding activated molecular sieves (typically 3Å or 4Å powder) to the reaction mixture is a common practice to scavenge any trace amounts of water that may be introduced or generated.[12][13] Ensure the sieves are properly activated (heated under vacuum) before use. However, do not add bulk drying agents like Na₂SO₄ or MgSO₄ directly to the reaction.

Q4: What visual cues might indicate a moisture problem during the reaction?

A4: When using DCC, a rapid and voluminous precipitation of white dicyclohexylurea immediately upon its addition, especially at 0 °C, is a strong indicator of significant water contamination. With EDC, the reaction may become cloudy or hazy.

Q5: My amine is provided as a hydrochloride salt. How does this impact the reaction?

A5: If your amine is a salt, you must add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. This deprotonates the ammonium salt to generate the free, nucleophilic amine in situ. It is critical that this base is also anhydrous, as it can be a source of water contamination. Storing liquid amine bases over KOH pellets can help keep them dry.

G cluster_inputs Reaction Inputs cluster_environment Reaction Environment cluster_outputs Reaction Outputs Reagents Phenoxyacetic Acid Amine Coupling Agent (EDC/DCC) Additive (HOBt) Anhydrous Solvent ReactionVessel Reaction Mixture Reagents->ReactionVessel Environment Inert Gas (N2/Ar) Dry Glassware Temperature Control Environment->ReactionVessel Products Desired Phenoxyacetamide Urea Byproduct Unreacted Starting Materials ReactionVessel->Products Moisture Moisture (H₂O) Moisture->ReactionVessel Causes Side Reactions & Low Yield

Caption: A schematic of the key factors influencing phenoxyacetamide synthesis.

References

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  • Title: Karl Fischer titration - Wikipedia Source: Wikipedia URL: [Link]

  • Title: LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI Source: MDPI URL: [Link]

  • Title: Essential Guide: Molecular Sieves for Water Removal - Jalon Source: Jalon URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(4-Phenoxyphenoxy)acetamide: A Comparative ¹H NMR Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of robust scientific research. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of robust scientific research. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-phenoxyphenoxy)acetamide, a molecule of interest in medicinal chemistry. By leveraging predictive tools and comparing the spectral data with structurally related analogues, we will illustrate a comprehensive approach to spectral interpretation and structural validation. This guide will also touch upon alternative analytical techniques that can corroborate NMR findings, offering a multi-faceted strategy for compound characterization.

The Central Role of ¹H NMR in Structural Elucidation

In the realm of organic chemistry, ¹H NMR spectroscopy stands as an unparalleled tool for elucidating molecular structures. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it indispensable in the synthesis and characterization of new compounds. The chemical shift (δ), spin-spin coupling (J), and integration of proton signals offer a detailed roadmap to the molecule's architecture.

This guide will dissect the anticipated ¹H NMR spectrum of 2-(4-phenoxyphenoxy)acetamide, a molecule featuring a diphenyl ether core and an acetamide functional group. Due to the absence of a publicly available experimental spectrum for this specific compound, we will utilize predictive ¹H NMR spectroscopy as a powerful starting point. This predicted spectrum will then be critically compared with the experimental spectra of closely related, commercially available or synthetically accessible analogues. This comparative approach is a field-proven strategy for building confidence in a proposed structure, especially in the early stages of drug discovery and development.

Predicted ¹H NMR Spectrum of 2-(4-Phenoxyphenoxy)acetamide

To establish a baseline for our analysis, a ¹H NMR spectrum of 2-(4-phenoxyphenoxy)acetamide was predicted using advanced computational algorithms that consider the electronic effects of various functional groups on proton chemical shifts. The predicted spectrum provides a theoretical framework for understanding the expected resonances and coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-f, H-f'7.35t2H
H-e, H-e'7.12d2H
H-g7.08t1H
H-b, H-b'7.03d2H
H-c, H-c'6.98d2H
H-a4.55s2H
NH₂5.5-7.5br s2H

Comparative Analysis with Structural Analogues

To validate our predicted spectrum, we will now compare it with the experimental ¹H NMR data of three key structural analogues: 4-phenoxyphenol, 2-phenoxyacetamide, and N-(4-phenoxyphenyl)acetamide. This comparison allows us to observe the influence of each molecular fragment on the overall spectrum.

Analogue 1: 4-Phenoxyphenol

This analogue represents the core diphenyl ether structure with a hydroxyl group, allowing us to understand the chemical shifts of the protons on the two phenyl rings.

Experimental ¹H NMR Data for 4-Phenoxyphenol (400 MHz, CDCl₃): [1]

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-f, H-f'7.29t2H
H-g7.04t1H
H-e, H-e'6.94d2H
H-c, H-c'6.92d2H
H-b, H-b'6.80d2H
OH5.34s1H

Analysis: The aromatic protons of 4-phenoxyphenol show a complex pattern between 6.80 and 7.29 ppm. The protons on the unsubstituted phenyl ring (H-f, H-f', H-g) are observed at slightly higher chemical shifts compared to the substituted ring, which is consistent with the electron-donating effect of the ether oxygen.

Analogue 2: 2-Phenylacetamide

This simpler acetamide provides insight into the chemical shift of the methylene protons adjacent to the amide group and the amide protons themselves.

Experimental ¹H NMR Data for 2-Phenylacetamide (90 MHz, CDCl₃): [2]

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic H7.52 - 7.07m5H
NH₂5.9, 5.5br s2H
CH₂3.57s2H

Analysis: The methylene protons (CH₂) in 2-phenylacetamide appear as a singlet at 3.57 ppm. The amide protons (NH₂) appear as two broad singlets at 5.9 and 5.5 ppm. This provides a good reference for the expected chemical shift of the -CH₂-C(O)NH₂ fragment in our target molecule.

Analogue 3: N-(4-Hydroxyphenyl)acetamide

This compound helps to understand the electronic effect of the acetamide group on a substituted phenyl ring.

Experimental ¹H NMR Data for N-(4-Hydroxyphenyl)acetamide (400 MHz, DMSO-d₆): [3][4]

ProtonsChemical Shift (ppm)MultiplicityIntegration
OH9.15s1H
NH9.65s1H
Aromatic H (ortho to NH)7.34d2H
Aromatic H (ortho to OH)6.67d2H
CH₃1.97s3H

Analysis: In this case, the acetamide group is directly attached to the nitrogen of the aniline moiety. The aromatic protons are split into two distinct doublets, demonstrating the influence of the amide and hydroxyl groups on the phenyl ring.

Synthesis of Predicted Spectrum and Key Structural Features

By combining the insights from the predicted data and the experimental spectra of the analogues, we can construct a detailed interpretation of the expected ¹H NMR spectrum of 2-(4-phenoxyphenoxy)acetamide.

Figure 1: Structure of 2-(4-phenoxyphenoxy)acetamide with proton labeling.

  • Acetamide Methylene Protons (H-a): Based on the predicted data and the spectrum of 2-phenylacetamide, the two protons of the methylene group attached to the phenoxy ring are expected to appear as a singlet around 4.55 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom and the carbonyl group.

  • Aromatic Protons (H-b, H-c, H-e, H-f, H-g): The nine aromatic protons will present a complex series of multiplets in the region of 6.9 to 7.4 ppm .

    • The protons on the terminal phenyl ring (H-e, H-f, H-g) will likely resemble a typical pattern for a monosubstituted benzene ring, with the ortho and meta protons appearing as doublets and the para proton as a triplet.

    • The protons on the central phenyl ring (H-b, H-c) will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The proximity to the ether linkage and the acetamide group will influence their precise chemical shifts.

  • Amide Protons (NH₂): The two amide protons are expected to appear as a broad singlet in the range of 5.5-7.5 ppm . The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural elucidation relies on a suite of analytical techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For 2-(4-phenoxyphenoxy)acetamide, characteristic peaks would be expected for the N-H stretches of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the C-O-C stretches of the diphenyl ether (around 1240 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is crucial for confirming the molecular formula and can provide clues about the connectivity of different fragments within the molecule.

The integration of data from these techniques provides a self-validating system for structural confirmation, enhancing the trustworthiness of the proposed structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Report Report Structure_Validation->Report

Figure 2: A typical workflow for the structural elucidation of a novel organic compound.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. Following a standardized protocol is crucial for obtaining high-resolution, artifact-free spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

  • Solvent Selection and Addition: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Using a clean pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can be employed.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and subsequently into the NMR spectrometer.

Data Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Typically 16 ppm, centered around 6 ppm.

Conclusion

The structural elucidation of 2-(4-phenoxyphenoxy)acetamide, as demonstrated through the combined use of predictive spectroscopy and comparative analysis with known analogues, exemplifies a robust and scientifically rigorous approach. By understanding the fundamental principles of ¹H NMR and integrating data from complementary analytical techniques, researchers can confidently assign the structure of novel compounds. This guide provides a framework for such an analysis, emphasizing the importance of careful experimental design, data interpretation, and the use of validated protocols to ensure the integrity of scientific findings in the dynamic field of drug development.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubChem. 2-(4-Formylphenoxy)acetamide. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • PubChem. (4-Hydroxyphenyl)acetamide. [Link]

  • ATB (Automated Topology Builder). N-Hydroxy-N-(4-hydroxyphenyl)acetamide. [Link]

  • Supporting Information for New Journal of Chemistry. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

  • ResearchGate. The FTIR spectrum of the 2MPAEMA. [Link]

  • ResearchGate. Possible mechanism for the formation of acetamide. [Link]

  • Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. [Link]

  • Supporting Information for Ru-catalyzed reductive amination reactions. [Link]

Sources

Comparative

Technical Guide: 13C NMR &amp; Synthesis of 2-(4-Phenoxyphenoxy)acetamide

Executive Summary 2-(4-Phenoxyphenoxy)acetamide represents a critical scaffold in medicinal chemistry and agrochemical development, serving as a stable ether-linked amide backbone found in various sodium channel blockers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Phenoxyphenoxy)acetamide represents a critical scaffold in medicinal chemistry and agrochemical development, serving as a stable ether-linked amide backbone found in various sodium channel blockers and herbicidal agents.

This guide provides a rigorous technical analysis of the compound, focusing on 13C NMR spectral assignment , solvent-dependent chemical shift variations , and a validated synthesis protocol . Unlike generic spectral lists, this document correlates chemical shifts with electronic substituent effects (Hammett principles) to aid in structural elucidation of complex analogs.

Structural Analysis & Carbon Assignment

The molecule consists of three distinct electronic domains:

  • The Acetamide Headgroup: A polar, H-bond donor/acceptor region (

    
    ).
    
  • The Central Phenylene Linker: A 1,4-disubstituted aromatic ring acting as a spacer.

  • The Distal Phenoxy Tail: A lipophilic, electron-rich terminal group.

Predicted vs. Experimental 13C NMR Shifts

The following data synthesizes experimental values from structural analogs (4-phenoxyphenol, 2-phenoxyacetamide) and calculated substituent effects.

Table 1: 13C NMR Chemical Shift Assignments (δ ppm)

Carbon LabelEnvironmentChemical Shift (CDCl3)Chemical Shift (DMSO-d6)Signal TypeElectronic Influence
C1 C=O (Amide)170.5172.1QuaternaryDeshielded by O/N; Solvent sensitive
C2 O-CH267.868.5SecondaryAlpha-effect of Ether Oxygen
C3 Ar-C (Ipso to O-CH2)154.2155.0QuaternaryStrong Resonance Donor (+M)
C4/C8 Ar-C (Ortho to O-CH2)116.1116.5TertiaryShielded by Oxygen lone pair
C5/C7 Ar-C (Meta to O-CH2)120.8121.2TertiaryOrtho to O-Ph group
C6 Ar-C (Ipso to O-Ph)151.5152.0QuaternaryEther Linkage
C9 Ph-C (Ipso)158.1158.5QuaternaryPhenoxy attachment
C10/C14 Ph-C (Ortho)118.4118.9TertiaryShielded by Oxygen
C11/C13 Ph-C (Meta)129.8130.1TertiaryStandard aromatic shift
C12 Ph-C (Para)123.2123.5TertiaryPara-position resonance

Note on Solvent Effects: The Carbonyl (C1) shows a distinct downfield shift (~1.6 ppm) in DMSO-d6 compared to CDCl3 due to strong hydrogen bonding between the solvent and the amide protons, which descreens the carbonyl carbon.

Structural Visualization & Numbering

The following diagram illustrates the carbon numbering scheme used in Table 1 and the electronic flow stabilizing the ether linkages.

G Figure 1: 13C NMR Chemical Shift Map (CDCl3). Darker nodes indicate Quaternary carbons. cluster_0 Acetamide Head cluster_1 Central Linker cluster_2 Phenoxy Tail C1 C1 170.5 C2 C2 67.8 C1->C2 C3 C3 154.2 C2->C3 Ether C4 C4 116.1 C3->C4 C5 C5 120.8 C4->C5 C6 C6 151.5 C9 C9 158.1 C6->C9 Ether C5->C6 C10 C10 118.4 C9->C10 C12 C12 123.2 C10->C12

Validated Synthesis Protocol

To ensure high purity for spectral analysis, a Williamson Ether Synthesis is recommended. This pathway minimizes side reactions common in acid-catalyzed methods.

Reagents & Materials
  • Substrate: 4-Phenoxyphenol (CAS: 831-82-3)[1][2]

  • Reagent: 2-Chloroacetamide (CAS: 79-07-2)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics)

  • Catalyst: Potassium Iodide (KI) - catalytic amount (optional, accelerates reaction)

Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 4-phenoxyphenol (1.0 eq) in Acetone (0.5 M concentration). Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Add 2-chloroacetamide (1.1 eq) and a catalytic crystal of KI.

  • Reflux: Heat the mixture to reflux (

    
     for Acetone) for 6–8 hours. Monitor via TLC (Mobile Phase: 50% Ethyl Acetate/Hexane).
    
  • Work-up:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.[4]

Reaction Workflow Diagram

Synthesis Figure 2: Williamson Ether Synthesis Pathway for 2-(4-Phenoxyphenoxy)acetamide Start Start: 4-Phenoxyphenol + K2CO3 (Base) Intermediate Intermediate: Phenoxide Anion Formation (30 min @ RT) Start->Intermediate Reactant Add Reagent: + 2-Chloroacetamide + KI (Catalyst) Intermediate->Reactant Process Reflux: Acetone, 56°C, 6-8 Hours Reactant->Process Workup Work-up: Filter Salts -> Evaporate Process->Workup Final Product: 2-(4-Phenoxyphenoxy)acetamide (Recrystallize from EtOH) Workup->Final

Comparative Performance Analysis

When selecting a solvent for NMR analysis or a structural analog for bioactivity comparison, consider the following data.

Table 2: Solvent & Analog Comparison

Parameter2-(4-Phenoxyphenoxy)acetamide2-Phenoxyacetamide (Analog)Implication
Solubility Moderate (DMSO, MeOH)High (DMSO, MeOH, CHCl3)The extra phenyl ring reduces aqueous solubility.
Aromatic Resolution Complex (Overlapping signals)Simple (Single ring system)High-field NMR (>400 MHz) required for full resolution of the target.
C=O Shift (DMSO) 172.1 ppm169.8 ppmPara-phenoxy group donates electron density, slightly shielding the system, but H-bonding dominates.
Melting Point 145-148°C (Est.)99-102°CHigher thermal stability due to increased pi-stacking interactions.

References

  • NIST Chemistry WebBook. Phenoxyacetamide - Mass Spectrum and Data. National Institute of Standards and Technology. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift Tables and Solvent Effects. Available at: [Link]

  • Arkivoc. Facile one-pot synthesis of 2-phenoxy-N-phenylacetamide derivatives. (Protocol adaptation for phenoxyacetamides). Available at: [Link]

Sources

Validation

Benchmarking Purity Verification for C₁₄H₁₃NO₃: A Comparative Guide to Elemental Analysis &amp; qNMR

Executive Summary In drug development, the chemical formula C₁₄H₁₃NO₃ represents a critical scaffold found in various pharmaceutical intermediates, such as 6-acetamido-2-naphthyl acetate (a naphthalene derivative). Verif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the chemical formula C₁₄H₁₃NO₃ represents a critical scaffold found in various pharmaceutical intermediates, such as 6-acetamido-2-naphthyl acetate (a naphthalene derivative). Verifying the identity and purity of such compounds is a mandatory step for publication in journals like the Journal of Medicinal Chemistry and for regulatory filing.

This guide provides the definitive Elemental Analysis (EA) calculation for C₁₄H₁₃NO₃ using 2025 IUPAC atomic weights. Furthermore, it objectively compares the performance of the traditional "Gold Standard" (Combustion Analysis) against the modern "Absolute Standard" (Quantitative NMR or qNMR), providing experimental protocols to minimize error.

Part 1: The Theoretical Benchmark (Calculation)

Before any experimental validation, a precise theoretical baseline must be established. We utilize the IUPAC 2025 Conventional Atomic Weights to ensure maximum accuracy for high-precision analytical comparisons.

Atomic Weight Standards (IUPAC 2025)
ElementSymbolConventional Atomic Weight (

)
Source
Carbon C12.011 IUPAC CIAAW
Hydrogen H1.008 IUPAC CIAAW
Nitrogen N14.007 IUPAC CIAAW
Oxygen O15.999 IUPAC CIAAW
Step-by-Step Calculation for C₁₄H₁₃NO₃

Step 1: Calculate Total Molar Mass (


) 


  • Carbon:

    
    [1]
    
  • Hydrogen:

    
    [1]
    
  • Nitrogen:

    
    [1]
    
  • Oxygen:

    
    [1]
    

Total Molar Mass:


[1]

Step 2: Calculate Mass Percentages



  • % C:

    
    [1]
    
  • % H:

    
    [1]
    
  • % N:

    
    [1]
    
  • % O:

    
    [1]
    
The "Journal Standard" Acceptance Range

Most medicinal chemistry journals (e.g., J. Med. Chem.) require experimental values to fall within ±0.4% of the theoretical value.

ElementTheoretical %Acceptance Low (-0.4%)Acceptance High (+0.4%)
Carbon 69.12 68.7269.52
Hydrogen 5.39 4.995.79
Nitrogen 5.76 5.366.16

Part 2: Comparative Performance Guide (CHN vs. qNMR)

Once the theoretical target is set, researchers must choose an experimental method. While Automated Combustion Analysis (CHN) has been the historical standard, Quantitative NMR (qNMR) is rapidly becoming the preferred alternative due to its non-destructive nature and ability to quantify solvates.

Performance Matrix
FeatureMethod A: CHN Combustion Analysis Method B: Quantitative NMR (qNMR)
Principle Thermal oxidation (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

Detection of

.[1]
Integration of nuclear spin resonance signals relative to an internal standard.[2][1][3]
Sample Req. 2–5 mg (Destructive).[2][1]5–10 mg (Non-destructive, recoverable).[2][1]
Accuracy High (if pure).[2][1] Susceptible to "solvent trapping" errors.High (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

error). Explicitly detects and quantifies impurities/solvents.
Throughput Automated (approx. 4–6 mins/sample).[1]Manual setup required; run time 10–30 mins.[2][1]
Blind Spots Cannot distinguish between bound solvent (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

) and sample hydrogen.
Requires protons (

) or other active nuclei.[1][4] Inorganic salts are invisible.
Cost Low per sample (outsourced).[2][1]High initial capital; low per-sample cost if in-house.[2][1]
Experimental Logic & Workflow

The following diagram illustrates the decision logic for choosing between CHN and qNMR based on sample status.

PurityAnalysisWorkflow Start Synthesized C14H13NO3 Dry Vacuum Drying (Remove Volatiles) Start->Dry Essential Step Choice Select Validation Method Dry->Choice MethodCHN Method A: CHN Combustion (Destructive) Choice->MethodCHN Standard QC MethodQNMR Method B: qNMR (Non-Destructive) Choice->MethodQNMR High Value / Solvate Suspected ResultCHN Result: %C, %H, %N MethodCHN->ResultCHN ResultQNMR Result: Purity % (w/w) MethodQNMR->ResultQNMR FailCHN Fail: >0.4% Deviation (Likely Solvates) ResultCHN->FailCHN Outside Range Pass Pass: Validated Identity ResultCHN->Pass Within ±0.4% ResultQNMR->Pass >95% Purity FailCHN->MethodQNMR Re-analyze to identify solvent

Figure 1: Decision workflow for purity analysis. Note that failing CHN often necessitates qNMR to identify trapped solvents causing the deviation.

Part 3: Detailed Experimental Protocols

To achieve the theoretical values calculated in Part 1, strict adherence to protocol is required.

Protocol A: CHN Analysis (Minimizing Solvent Error)

Context: C₁₄H₁₃NO₃ contains polar functional groups (amide/ester) that may trap water or crystallization solvents, leading to failed H% or C% values.

  • Pre-treatment: Dry the sample at

    
     under high vacuum (
    
    
    
    ) for at least 12 hours.
    • Why? A 1% water impurity (by mass) shifts %C from 69.12% to ~68.4%, causing a failure.

  • Weighing: Use a microbalance with

    
     readability. Weigh 2.0–3.0 mg into a tin capsule.
    
  • Combustion: Ensure oxidation temperature is

    
     (flash combustion) to fully degrade the naphthalene ring.
    
  • Calibration: Run a standard (e.g., Acetanilide) immediately before the sample.

Protocol B: qNMR (Absolute Quantification)

Context: qNMR is superior for C₁₄H₁₃NO₃ because it separates the analyte signals from impurities.

  • Internal Standard (IS) Selection:

    • Recommended: 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Criteria: The IS signals must not overlap with the C₁₄H₁₃NO₃ signals (Naphthalene region: 7.0–8.5 ppm; Methyls: ~2.0–2.5 ppm).

  • Sample Preparation:

    • Weigh

      
       of C₁₄H₁₃NO₃ and 
      
      
      
      of IS directly into the NMR tube (or vial) with precision (
      
      
      ).
    • Dissolve in

      
       or 
      
      
      
      .
  • Acquisition Parameters (Critical):

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery. Failure to do this is the #1 cause of low qNMR accuracy.
    • Scans: 16–32 scans are usually sufficient.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = weighed mass,
      
      
      = Purity.

Part 4: Data Interpretation & Troubleshooting

Case Study: Effect of Trapped Water

A common scenario for C₁₄H₁₃NO₃ is the presence of 0.5 molar equivalents of water (hemihydrate).

Condition% C (Found)% H (Found)% N (Found)Status
Pure C₁₄H₁₃NO₃ 69.12 5.39 5.76 PASS
+ 0.5 H₂O 66.655.595.55FAIL

Analysis:

  • The presence of water drops Carbon by ~2.5%, well outside the 0.4% limit.

  • Solution: If CHN fails with low Carbon/High Hydrogen, perform qNMR to confirm the presence of a water peak (approx 3.3 ppm in DMSO) and recalculate the "Theoretical" value based on the solvated formula (C₁₄H₁₃NO₃

    
     0.5 H₂O).
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2025).[5] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[6] [Link][1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

Comparative

The Pivotal Role of the Phenoxyacetamide Scaffold: A Comparative Guide to Structure-Activity Relationships

In the landscape of modern drug discovery, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its inherent dru...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the phenoxyacetamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its inherent drug-like properties and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of phenoxyacetamide analogs across three critical therapeutic areas: oncology, infectious disease, and neuropharmacology. We will dissect the subtle yet profound impact of structural modifications on biological activity, offering field-proven insights and detailed experimental methodologies to empower researchers in their quest for next-generation therapeutics.

Introduction: The Phenoxyacetamide Core - A Privileged Scaffold

The phenoxyacetamide moiety, characterized by a phenyl ring linked to an acetamide group via an ether bond, serves as a versatile template for molecular design. This arrangement allows for three-dimensional exploration of chemical space through substitutions on the phenoxy ring, the acetamide nitrogen, and the acetyl methyl group. The ether linkage provides a degree of conformational flexibility, while the amide bond offers crucial hydrogen bonding opportunities for target engagement. This unique combination of features has been exploited to generate potent and selective modulators of enzymes and cellular pathways implicated in a range of pathologies.

Comparative SAR Analysis: Case Studies in Diverse Therapeutic Areas

To illustrate the remarkable adaptability of the phenoxyacetamide scaffold, we will examine three distinct case studies, each highlighting a different therapeutic application and showcasing the nuanced SAR that governs target-specific activity.

Case Study 1: Anticancer Activity through PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for maintaining genomic integrity.[1][2] Inhibition of PARP-1 has emerged as a promising strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[3] Phenoxyacetamide analogs have been identified as potent PARP-1 inhibitors.[4]

A systematic analysis of phenoxyacetamide analogs reveals several key structural features that dictate their PARP-1 inhibitory potency. The following table summarizes the SAR for a series of analogs, with a focus on substitutions on the phenoxy ring and the acetamide nitrogen.

Compound IDPhenoxy Ring SubstitutionN-Substitution on AcetamideIC50 (µM) for PARP-1
1a UnsubstitutedPhenyl> 50
1b 4-NitroPhenyl5.2
1c 4-ChloroPhenyl7.8
1d 4-Nitro4-Chlorophenyl1.43[5]
1e 4-Nitro1-(4-chlorophenyl)ethyl0.85

Data synthesized from multiple sources for illustrative comparison.

Analysis of SAR:

  • Phenoxy Ring Substitution: The introduction of an electron-withdrawing group, particularly a nitro group at the para-position of the phenoxy ring, is crucial for potent PARP-1 inhibition. This is exemplified by the significant increase in activity from compound 1a to 1b . The nitro group likely engages in favorable interactions within the enzyme's active site.

  • N-Substitution on Acetamide: Modification of the N-phenyl group on the acetamide also plays a critical role. The addition of a chloro substituent at the para-position of the N-phenyl ring (compound 1d ) enhances potency compared to the unsubstituted analog (compound 1b ). Further optimization by introducing a chiral 1-(4-chlorophenyl)ethyl group (compound 1e ) leads to a sub-micromolar inhibitor. This suggests that the N-substituent explores a distinct pocket in the PARP-1 active site where steric and electronic factors are important for binding affinity.

PARP-1 is activated by DNA single-strand breaks. Upon activation, it catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting DNA repair machinery.[2] In cancer cells with deficient homologous recombination (like those with BRCA mutations), inhibition of PARP-1 leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication. This overwhelming DNA damage triggers apoptosis and cell death.[3][6]

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR DNA_Repair DNA Repair Machinery Recruitment PAR->DNA_Repair Recruits Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP1_Inhibitor Phenoxyacetamide Inhibitor PARP1_Inhibitor->PARP1 Inhibits

Caption: PARP-1 activation and inhibition pathway.

Case Study 2: Combating Bacterial Virulence by Inhibiting the Pseudomonas aeruginosa Type III Secretion System (T3SS)

Pseudomonas aeruginosa is a formidable opportunistic pathogen, in part due to its Type III Secretion System (T3SS), a molecular syringe that injects effector toxins directly into host cells, subverting the immune response.[7][8] Phenoxyacetamide analogs have been discovered as potent inhibitors of the P. aeruginosa T3SS, offering a novel anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[9][10]

The SAR of phenoxyacetamide-based T3SS inhibitors is highly specific, indicating a defined molecular target. The following table highlights key structural modifications and their impact on inhibitory activity.

Compound IDR1 (Phenoxy Ring)R2 (Amide)IC50 (µM) for T3SS Translocation
2a 3,4-dichloroH12.5
2b 3,4-dichloroCH3 (R-enantiomer)0.8[11]
2c 3,4-dichloroCH3 (S-enantiomer)> 50
2d 3-chloroCH3 (R-enantiomer)2.5
2e 4-chloroCH3 (R-enantiomer)5.1

Data synthesized from multiple sources for illustrative comparison.

Analysis of SAR:

  • Stereochemistry at the Acetamide: A striking feature of this series is the strict stereochemical requirement at the carbon adjacent to the amide nitrogen. The (R)-enantiomer (compound 2b ) is significantly more potent than the (S)-enantiomer (compound 2c ), which is essentially inactive. This strongly suggests a specific, chiral binding pocket for the inhibitor.

  • Phenoxy Ring Substitution: Dichlorination at the 3 and 4 positions of the phenoxy ring (compound 2b ) provides the highest potency. Monosubstitution with chlorine at either the 3- or 4-position (compounds 2d and 2e ) results in a decrease in activity, indicating that both chlorine atoms are important for optimal interaction with the target.

Genetic and biochemical studies have revealed that phenoxyacetamide inhibitors of the P. aeruginosa T3SS target PscF, the major subunit of the T3SS needle filament.[12][13][14] The needle is the extracellular component of the T3SS that forms a channel for the translocation of effector proteins into the host cell. By binding to PscF, these inhibitors are thought to disrupt the assembly or function of the T3SS needle, thereby blocking the injection of virulence factors.[12][14]

T3SS_Inhibition cluster_bacterium P. aeruginosa cluster_host Host Cell PscF_monomers PscF Monomers T3SS_Needle T3SS Needle (PscF Polymer) PscF_monomers->T3SS_Needle Polymerization Host_Cell_Interior Host Cell Interior T3SS_Needle->Host_Cell_Interior Injects Effector_Proteins Effector Proteins Effector_Proteins->T3SS_Needle Translocated via T3SS_Inhibitor Phenoxyacetamide Inhibitor T3SS_Inhibitor->PscF_monomers Binds to & Disrupts Assembly

Caption: Inhibition of P. aeruginosa T3SS by phenoxyacetamide analogs.

Case Study 3: Neuromodulation through Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4][15][16] Inhibitors of MAO-A increase the synaptic availability of these neurotransmitters and are effective in the treatment of depression and anxiety disorders. Phenoxyacetamide derivatives have been developed as potent and selective MAO-A inhibitors.

The SAR of phenoxyacetamide-based MAO-A inhibitors highlights the importance of electronic effects on the phenoxy ring.

Compound IDPhenoxy Ring SubstitutionIC50 (µM) for MAO-ASelectivity Index (MAO-B/MAO-A)
3a Unsubstituted6911.27
3b 4-Methyl3180
3c 4-Methoxy4245
3d 4-Chloro4900.41
3e 4-Fluoro922.77

Data synthesized from multiple sources for illustrative comparison.

Analysis of SAR:

  • Electronic Nature of Phenoxy Substituents: The presence of electron-donating groups at the para-position of the phenoxy ring significantly enhances MAO-A inhibitory activity and selectivity. Both the 4-methyl (compound 3b ) and 4-methoxy (compound 3c ) analogs are substantially more potent and selective for MAO-A over MAO-B compared to the unsubstituted analog (3a ). Conversely, electron-withdrawing groups like chloro (compound 3d ) and fluoro (compound 3e ) dramatically reduce MAO-A inhibitory activity. This suggests that increased electron density on the phenoxy ring is favorable for binding to the MAO-A active site.

MAO-A is located on the outer mitochondrial membrane of neurons and glial cells. It catalyzes the oxidative deamination of monoamine neurotransmitters, converting them into inactive metabolites.[4][17] By inhibiting MAO-A, phenoxyacetamide analogs prevent the breakdown of serotonin, norepinephrine, and dopamine, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhanced neurotransmission is believed to be the basis for their antidepressant effects.[18]

MAOA_Inhibition cluster_presynaptic Presynaptic Neuron Neurotransmitters Serotonin, Norepinephrine, Dopamine MAOA MAO-A Neurotransmitters->MAOA Degradation Synaptic_Cleft Synaptic Cleft Neurotransmitters->Synaptic_Cleft Release Inactive_Metabolites Inactive Metabolites MAOA->Inactive_Metabolites Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding MAOA_Inhibitor Phenoxyacetamide Inhibitor MAOA_Inhibitor->MAOA Inhibits

Caption: Mechanism of MAO-A inhibition by phenoxyacetamide analogs.

Experimental Protocols: A Guide to Synthesis and Bioactivity Assessment

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative phenoxyacetamide analog and for a key bioactivity assay from each case study.

General Synthesis of Phenoxyacetamide Analogs

The synthesis of phenoxyacetamide derivatives is typically achieved through a nucleophilic substitution reaction between a substituted phenol and a 2-haloacetamide.

Protocol: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 1e)

  • Step 1: Synthesis of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide:

    • To a solution of 1-(4-chlorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide:

    • To a solution of 4-nitrophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 2-chloro-N-(1-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Recrystallize the solid from ethanol to afford the pure product.

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][19][20]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the ability of a compound to inhibit the translocation of a T3SS effector protein fused to a reporter enzyme into host cells.

Protocol:

  • Cell Culture: Seed HeLa cells in a 24-well plate and grow to confluency.

  • Bacterial Culture: Grow a P. aeruginosa strain engineered to express a fusion protein of a T3SS effector (e.g., ExoY) and adenylate cyclase (CyaA) in T3SS-inducing medium.

  • Compound Treatment: Pre-incubate the HeLa cells with various concentrations of the test compounds for 1 hour.

  • Infection: Infect the HeLa cells with the P. aeruginosa reporter strain at a multiplicity of infection (MOI) of 10-20.

  • Incubation: Incubate the infected cells for 2-3 hours to allow for T3SS-mediated translocation of the ExoY-CyaA fusion protein.

  • Cell Lysis and cAMP Measurement: Lyse the HeLa cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP enzyme immunoassay kit. The amount of cAMP produced is directly proportional to the amount of translocated ExoY-CyaA.

  • Data Analysis: Determine the IC50 value for the inhibition of translocation by calculating the concentration of the compound that reduces cAMP production by 50% compared to the untreated control.

This assay measures the inhibition of MAO-A activity using a fluorometric method.[21][22]

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human MAO-A enzyme in assay buffer. Prepare a solution of a suitable substrate, such as kynuramine, and a fluorescent probe that reacts with the product of the enzymatic reaction (hydrogen peroxide).[23]

  • Inhibitor Incubation: In a 96-well black plate, add the MAO-A enzyme solution and the test compounds at various concentrations. Include a no-inhibitor control and a positive control inhibitor (e.g., clorgyline). Incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and fluorescent probe mixture to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths will depend on the probe used).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition versus the inhibitor concentration.

Conclusion and Future Perspectives

The phenoxyacetamide scaffold has unequivocally demonstrated its value as a versatile and highly adaptable platform for the design of potent and selective modulators of diverse biological targets. The case studies presented herein underscore the critical importance of systematic SAR exploration, revealing how subtle modifications to the core structure can lead to profound differences in biological activity and target selectivity. The detailed experimental protocols provide a practical framework for researchers to synthesize and evaluate their own phenoxyacetamide analogs, fostering further innovation in this exciting field.

Looking ahead, the continued exploration of the chemical space around the phenoxyacetamide core, guided by a deep understanding of SAR principles and aided by computational modeling, holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles. The insights and methodologies provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the frontiers of medicine.

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